molecular formula C29H34O9 B1682748 Territrem B CAS No. 70407-20-4

Territrem B

Cat. No.: B1682748
CAS No.: 70407-20-4
M. Wt: 526.6 g/mol
InChI Key: PBXNNDFKPQPJBB-VJLHXPKFSA-N
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Description

Territrem B has been reported in Aspergillus terreus and Penicillium with data available.
This compound is a tremorgenic mycotoxin found in the fungus Aspergillus terreus, which has been know to contaminate rice crops. Tremorgenic mycotoxins affect central nervous system activity, with their defining characteristic being the tremors that they cause. Territrems induce this effect by inhibiting the enzyme acetylcholinesterase in peripheral nerve endings. (A3028, A3029)
tremorgenic mycotoxin from Aspergillus terreus;  RN given refers to (4aR-(4aalpha,6abeta,12aalpha,12bbeta))-isome

Properties

IUPAC Name

(1S,2S,7R,10R)-1,7-dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O9/c1-25(2)9-8-22(30)27(4)28(25,32)11-10-26(3)29(27,33)15-17-19(38-26)14-18(37-24(17)31)16-12-20(34-5)23(36-7)21(13-16)35-6/h8-9,12-14,32-33H,10-11,15H2,1-7H3/t26-,27+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXNNDFKPQPJBB-VJLHXPKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)(C(=O)C=CC3(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897213
Record name Territrem B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70407-20-4
Record name Territrem B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70407-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Territrem B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070407204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Territrem B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Territrem B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Territrem B is a potent tremorgenic mycotoxin produced by the filamentous fungus Aspergillus terreus. As a secondary metabolite, it has garnered significant interest within the scientific community for its specific and powerful biological activity. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, physicochemical properties, and the experimental methodologies used to characterize it.

Physicochemical Properties

This compound is a complex meroterpenoid, characterized by a dense polycyclic structure. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₂₉H₃₄O₉[1][2]
Molecular Weight 526.6 g/mol [1][2]
Appearance White solid[1]
Solubility Soluble in methanol, chloroform; Insoluble in water[1]
Source Aspergillus terreus[2][3][4]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary and most well-characterized biological activity of this compound is its potent and specific inhibition of the enzyme acetylcholinesterase (AChE).[3] AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve signal at cholinergic synapses.

This compound acts as an irreversible inhibitor of AChE.[1][5] However, unlike many organophosphate-based inhibitors that form a covalent bond with the active site of the enzyme, this compound's inhibition is non-covalent.[1] Molecular modeling and structural studies suggest that this compound becomes "trapped" within the active site gorge of AChE, positioning itself in a way that blocks the entrance and prevents the release of the inhibitor.[1] This unique, non-covalent yet irreversible binding makes it a subject of significant interest in drug design and toxicology.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in the hyperstimulation of nicotinic and muscarinic acetylcholine receptors, leading to a state of excitotoxicity and the characteristic tremorgenic effects observed in animal models.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic ACh Receptor ACh->Receptor Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Propagation Signal Propagation Receptor->Signal Propagation TerritremB This compound TerritremB->AChE Inhibits

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Downstream Effects: Calcium Homeostasis and Neurotoxicity

The sustained stimulation of cholinergic receptors due to AChE inhibition can lead to downstream signaling events, including the disruption of intracellular calcium (Ca²⁺) homeostasis. While direct interaction of this compound with calcium channels has not been demonstrated, the excitotoxicity resulting from excessive cholinergic stimulation is known to trigger massive Ca²⁺ influx into neurons. This overload can activate various downstream pathways, including proteases and caspases, ultimately leading to neuronal damage and apoptosis. This disruption of calcium signaling is a likely contributor to the neurotoxic effects of this compound.

Downstream_Effects TB This compound AChE AChE Inhibition TB->AChE ACh_inc ↑ Acetylcholine AChE->ACh_inc Receptor_over Cholinergic Receptor Overstimulation ACh_inc->Receptor_over Ca_influx ↑ Intracellular Ca²⁺ Receptor_over->Ca_influx Downstream Effect Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Tremors Tremors Excitotoxicity->Tremors

Figure 2: Conceptual Pathway of this compound-induced Neurotoxicity.

Quantitative Biological Data

The potency of this compound as an AChE inhibitor has been quantified in numerous studies. The following table summarizes key quantitative data.

ParameterValueEnzyme SourceReference
IC₅₀ 19 nMElectric Eel[1]
IC₅₀ 0.071 µMA. terreus BCC51799[2]
IC₅₀ 4.2 ± 0.6 nMMarine-derived A. terreus[6]
IC₅₀ 7.03 nMEndophytic Penicillium sp.[7]
LD₅₀ (mice, i.p.) 9.06 mg/kg-[1]
Median Tremulous Dose (mice) 0.21 mg/kg-[1]

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from rice cultures of Aspergillus terreus.[2][3] The general workflow involves solvent extraction followed by chromatographic purification.

Isolation_Workflow start Aspergillus terreus rice culture extraction Extraction with hot chloroform start->extraction cleanup Silica Gel Column Cleanup (Adsorption-Concentration) extraction->cleanup desorption Desorption with chloroform-acetone (9:1) cleanup->desorption separation Silica Gel Column Chromatography (Elution with benzene-ethyl acetate) desorption->separation fractions Collect and Analyze Fractions (TLC) separation->fractions end Pure this compound fractions->end

Figure 3: Workflow for the Isolation and Purification of this compound.

Protocol:

  • Culture and Harvest: Aspergillus terreus is cultured on a solid substrate such as rice. After a suitable incubation period (e.g., 12 days at 28°C), the culture is harvested.[4]

  • Extraction: The moldy rice is dried and extracted with a non-polar solvent, typically hot chloroform, to solubilize the mycotoxins.[2][3]

  • Cleanup: The crude chloroform extract is concentrated and applied to a silica gel column. This step helps in removing highly polar impurities.

  • Desorption: The toxins are desorbed from the silica gel using a solvent system such as chloroform-acetone (9:1, v/v).

  • Chromatographic Separation: The crude toxin mixture is then subjected to further silica gel column chromatography. Elution with a solvent system like benzene-ethyl acetate (e.g., 65:35, v/v) allows for the separation of different territrems.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure this compound.

  • Crystallization: The purified fractions are concentrated, and this compound is often obtained as a white crystalline solid.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound on AChE is commonly determined using the spectrophotometric method developed by Ellman.[8][9][10][11][12] This assay measures the activity of AChE by detecting the product of the enzymatic reaction.

Ellman_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction in 96-well plate cluster_analysis Data Analysis AChE_sol Prepare AChE solution TB_sol Prepare this compound dilutions Reagents Prepare Buffer, DTNB, and Substrate (ATCI) Mix1 Add Buffer, AChE, and this compound (or control) Incubate1 Incubate (e.g., 10 min at 25°C) Mix1->Incubate1 Mix2 Add DTNB and initiate with ATCI Incubate1->Mix2 Incubate2 Incubate and read absorbance at 412 nm over time Mix2->Incubate2 Calc Calculate % Inhibition vs. Control Incubate2->Calc Plot Plot % Inhibition vs. [this compound] Calc->Plot IC50 Determine IC₅₀ value Plot->IC50

Figure 4: Experimental Workflow for the AChE Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Buffer: 0.1 M phosphate buffer, pH 8.0.

    • AChE Solution: A working solution of acetylcholinesterase (e.g., from electric eel) is prepared in the buffer.

    • Substrate: Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM).

    • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM).

    • Inhibitor: Serial dilutions of this compound in a suitable solvent.

  • Assay Procedure (in a 96-well plate):

    • To each well, add buffer, AChE solution, and the this compound dilution (or solvent for control).[8]

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[8]

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI substrate.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader. The reading is typically taken kinetically over several minutes.

    • The reaction between the thiocholine product (from ATCI hydrolysis) and DTNB produces a yellow-colored compound (5-thio-2-nitrobenzoate), which is measured.

  • Data Analysis:

    • The rate of change in absorbance is proportional to the AChE activity.

    • The percentage of inhibition for each this compound concentration is calculated relative to the control (no inhibitor).

    • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Neurotoxicity Assessment

The tremorgenic activity of this compound is assessed in animal models, typically mice.[7][13]

Protocol:

  • Animal Model: Male mice (e.g., NMRI or similar strains) are used.

  • Compound Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO) and administered via intraperitoneal (i.p.) injection. A range of doses is typically tested to determine the dose-response relationship.

  • Observation: Following injection, the animals are observed continuously for the onset, intensity, and duration of tremors. Other signs of neurotoxicity, such as salivation, convulsions, and ataxia, are also recorded.

  • Tremor Quantification: Tremor intensity can be scored using a rating scale or measured quantitatively using specialized equipment like a piezo-electronic tremor monitor.[7]

  • Endpoint Determination: Key parameters such as the median tremulous dose (the dose causing tremors in 50% of the animals) and the LD₅₀ (the dose that is lethal to 50% of the animals) are determined from the dose-response data.

Conclusion

This compound is a fascinating natural product with a highly specific and potent inhibitory action on acetylcholinesterase. Its unique non-covalent, yet irreversible, binding mechanism distinguishes it from other AChE inhibitors and provides a valuable tool for studying enzyme kinetics and neuropharmacology. The detailed experimental protocols for its isolation, characterization, and biological evaluation are well-established, enabling further research into its potential applications and toxicological significance. This guide serves as a comprehensive resource for researchers and professionals in drug development and neuroscience, providing the foundational knowledge required to work with and understand this complex mycotoxin.

References

Territrem B: A Technical Guide to its Source, Isolation, and Biosynthesis in Aspergillus terreus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Territrem B is a potent tremorgenic mycotoxin produced by the filamentous fungus Aspergillus terreus. Its unique chemical structure and biological activity, including the inhibition of acetylcholinesterase, have made it a subject of interest in toxicology and drug discovery. This technical guide provides an in-depth overview of this compound, focusing on its fungal source, detailed protocols for its isolation and purification, and the current understanding of its biosynthetic pathway. Quantitative data on production yields and optimal culture conditions are summarized for easy reference. Methodologies for key experiments are detailed to enable reproducibility in a research setting.

Introduction

Aspergillus terreus is a ubiquitous saprophytic fungus found in various environments, including soil and stored agricultural products. Certain strains of this fungus are known to produce a range of secondary metabolites, among which are the territrems. This compound is a major component of this class of mycotoxins and is characterized by a complex polyketide-terpenoid hybrid structure.[1] Its tremorgenic effects are attributed to its potent and irreversible inhibition of the enzyme acetylcholinesterase. This guide serves as a comprehensive resource for researchers working on the characterization, production, and potential applications of this compound.

Aspergillus terreus: The Fungal Source

The production of this compound is strain-dependent within the Aspergillus terreus species. Not all isolates are capable of synthesizing this mycotoxin. Identification and selection of a high-yielding strain are, therefore, critical first steps for any research involving this compound.

Culture Conditions for this compound Production

Optimizing culture conditions is paramount for maximizing the yield of this compound. Potato Dextrose (PD) medium, both in solid agar and liquid broth forms, is commonly used for the cultivation of A. terreus for territrem production.[2][3]

Table 1: Optimal Culture Parameters for this compound Production by A. terreus in Potato Dextrose Broth [2][3]

ParameterOptimal ValueNotes
Medium Potato Dextrose BrothProvides necessary nutrients for fungal growth and secondary metabolism.
Incubation Time 12 daysMaximal production is typically observed at the stationary phase of fungal growth.[2]
Temperature 28°CSignificant decreases in yield are observed at lower or higher temperatures.[2]
Initial pH 9.0 - 11.0Alkaline conditions have been shown to significantly enhance this compound production.[2][3]
Aeration HighA lower broth volume to flask volume ratio, ensuring sufficient oxygen supply, improves yield.[2]

Isolation and Purification of this compound

The isolation of this compound from A. terreus cultures involves a multi-step process of extraction and chromatographic purification.

Experimental Protocol: Isolation from Liquid Culture

This protocol outlines the steps for isolating this compound from a potato dextrose broth culture of A. terreus.

1. Fungal Culture:

  • Inoculate 1 liter of sterile Potato Dextrose Broth (pH adjusted to 9.0) with a spore suspension of a known this compound-producing strain of Aspergillus terreus.

  • Incubate at 28°C for 12 days with shaking to ensure adequate aeration.

2. Mycelial Harvest and Extraction:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Lyophilize (freeze-dry) the mycelia to remove water.

  • Extract the dried mycelia with chloroform three times (3 x 500 mL) using a mechanical shaker.

  • Combine the chloroform extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Thin-Layer Chromatography (TLC):

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Apply the concentrated extract to a preparative silica gel TLC plate.

    • Develop the plate using a solvent system of benzene:ethyl acetate (e.g., 7:3 v/v).

    • Visualize the separated bands under UV light. This compound will appear as a fluorescent spot.

    • Scrape the silica gel corresponding to the this compound band.

    • Elute the this compound from the silica with chloroform or a mixture of chloroform and methanol.

    • Evaporate the solvent to obtain a semi-purified this compound sample.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, dissolve the semi-purified sample in the HPLC mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a mobile phase of acetonitrile:methanol:water.

    • Monitor the eluent at a UV wavelength of 335 nm.[4]

    • Collect the fraction corresponding to the this compound peak.

    • Evaporate the solvent to yield pure this compound.

Quantitative Analysis

Table 2: HPLC Parameters for Quantification of this compound [4]

ParameterSpecification
Column C18 Reverse-Phase
Mobile Phase Acetonitrile:Methanol:Water
Detection UV at 335 nm
Flow Rate 1.0 mL/min
Injection Volume 20 µL

Table 3: Reported Yields of this compound from Aspergillus terreus

Culture MediumStrainYieldReference
RiceCCRC 321110.20 mg/100 g[4]
RiceCCRC 326640.31 mg/100 g[4]

Note: Yields from liquid cultures can vary significantly based on the specific strain and optimization of culture parameters.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving the convergence of the polyketide and terpenoid pathways. While the complete enzymatic cascade has not been fully elucidated, key precursors have been identified through isotopic labeling studies.[1][5]

Identified Precursors
  • Aromatic Moiety: The aromatic ring system of this compound is derived from the shikimate pathway .[1][5]

  • Methyl Groups: The methyl groups on the aromatic ring are supplied by S-adenosyl methionine (SAM) , with the methyl group originating from methionine.[1][5]

  • Non-aromatic Moiety: The non-aromatic portion of the molecule is synthesized via the mevalonate pathway , a key route in terpenoid biosynthesis.[1][5]

Proposed Biosynthetic Pathway (High-Level)

The following diagram illustrates the high-level biosynthetic route to this compound, highlighting the contribution of the major precursor pathways. The specific enzymes and intermediate structures are largely uncharacterized in the current scientific literature.

TerritremB_Biosynthesis Shikimate Shikimate Pathway Aromatic_Core Aromatic Core Structure Shikimate->Aromatic_Core Multiple Enzymatic Steps TerritremB This compound Aromatic_Core->TerritremB Methionine Methionine SAM S-adenosyl methionine (SAM) Methionine->SAM SAM->Aromatic_Core Methylation Mevalonate Mevalonate Pathway Terpenoid_Backbone Terpenoid Backbone Mevalonate->Terpenoid_Backbone Multiple Enzymatic Steps Terpenoid_Backbone->TerritremB Condensation & Tailoring Steps

Caption: High-level overview of the this compound biosynthetic pathway.

Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures described in this guide.

Workflow for this compound Production and Isolation

TerritremB_Isolation_Workflow Start Start Inoculation Inoculate A. terreus in Potato Dextrose Broth Start->Inoculation Incubation Incubate (28°C, 12 days) Inoculation->Incubation Harvest Harvest Mycelia (Filtration) Incubation->Harvest Extraction Chloroform Extraction Harvest->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract TLC Preparative TLC Crude_Extract->TLC HPLC HPLC Purification TLC->HPLC Pure_TerritremB Pure this compound HPLC->Pure_TerritremB

Caption: Workflow for the production and isolation of this compound.

Workflow for Quantitative Analysis of this compound

TerritremB_Quantification_Workflow Start Start with Purified Extract or Standard Prepare_Sample Prepare Sample for HPLC (Dissolve in Mobile Phase) Start->Prepare_Sample HPLC_Analysis Inject into HPLC System (C18 Column, UV at 335 nm) Prepare_Sample->HPLC_Analysis Data_Acquisition Acquire Chromatogram HPLC_Analysis->Data_Acquisition Peak_Integration Integrate Peak Area of this compound Data_Acquisition->Peak_Integration Quantification Quantify using Standard Curve Peak_Integration->Quantification Result Concentration of this compound Quantification->Result

Caption: Workflow for the quantitative analysis of this compound using HPLC.

Conclusion

This technical guide provides a foundational understanding of this compound, from its biological source to its chemical isolation and biosynthesis. The detailed protocols and summarized data offer a practical resource for researchers. While significant progress has been made in understanding the production of this compound, further research is needed to fully elucidate the enzymatic machinery and regulatory networks governing its biosynthesis in Aspergillus terreus. Such knowledge will be invaluable for potential biotechnological applications and for mitigating its toxic effects in contaminated commodities.

References

Territrem B: A Technical Guide to its Tremorgenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Territrem B is a potent tremorgenic mycotoxin produced by the fungus Aspergillus terreus. Its neurotoxic effects are primarily attributed to its potent inhibition of large-conductance calcium-activated potassium (BK) channels and acetylcholinesterase. This technical guide provides an in-depth overview of the tremorgenic properties of this compound, including its molecular mechanisms of action, quantitative toxicological data, and detailed experimental protocols for its study. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience, toxicology, and drug development.

Introduction

Mycotoxins, secondary metabolites produced by fungi, are a diverse group of compounds with a wide range of toxicological effects. Among these, the tremorgenic mycotoxins are of particular interest due to their profound impact on the central nervous system. This compound, an indole-diterpenoid mycotoxin, is a notable member of this class, inducing sustained tremors and other neurological symptoms in vertebrates. Understanding the mechanisms underlying this compound's neurotoxicity is crucial for risk assessment, diagnosis, and the development of potential therapeutic interventions. This guide synthesizes the current knowledge on the tremorgenic properties of this compound, with a focus on its molecular targets and the experimental methodologies used to characterize its effects.

Molecular Mechanisms of Tremorgenesis

The tremorgenic activity of this compound is primarily mediated through its interaction with two key molecular targets in the nervous system: large-conductance calcium-activated potassium (BK) channels and acetylcholinesterase (AChE).

Inhibition of Large-Conductance Calcium-Activated Potassium (BK) Channels

The principal mechanism underlying the tremorgenic effects of this compound and related mycotoxins is the potent inhibition of BK channels.[1][2] These channels are critical regulators of neuronal excitability, contributing to the repolarization phase of the action potential and controlling neurotransmitter release.[3]

By inhibiting BK channels, this compound leads to a prolongation of the action potential and an increase in neuronal excitability. This heightened excitability, particularly in motor neurons and cerebellar Purkinje cells, is thought to be the primary driver of the involuntary muscle contractions that manifest as tremors.[2] Studies on the related tremorgenic mycotoxin lolitrem B have shown that mice lacking BK channels are resistant to its tremorgenic effects, providing strong evidence for the central role of BK channel inhibition in this toxidrome.

Inhibition of Acetylcholinesterase (AChE)

In addition to its effects on BK channels, this compound is also a potent, non-covalent, and irreversible inhibitor of acetylcholinesterase (AChE).[4] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine at the neuromuscular junction and cholinergic synapses in the central nervous system.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This can contribute to the observed tremors and other signs of neurotoxicity. The binding of this compound to AChE is highly selective and occurs with a one-to-one stoichiometry.[4] Molecular modeling studies suggest that this compound becomes non-covalently trapped within the active-site gorge of the enzyme.[4]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the biological activity of this compound and related tremorgenic mycotoxins.

Parameter Value Enzyme/Target Reference
Overall Inhibition Constant (k)0.01 nM⁻¹ min⁻¹Acetylcholinesterase (AChE)[4]

Table 1: In Vitro Activity of this compound

Compound Dose Route of Administration Animal Model Observed Effect Reference
Lolitrem B2 mg/kgIntraperitoneal (IP)MouseMeasurable tremors for up to 72 hours; peak tremor frequencies between 15 and 25 Hz.[5][6]
Penitrem A1 mg/kgIntraperitoneal (IP)MouseSevere sustained tremors.[7]
Verruculogen0.92 mg/kgIntraperitoneal (IP)MouseMedian tremorgenic dose.[8]
Penitrem A0.19 mg/kgIntraperitoneal (IP)MouseMedian tremorgenic dose.[8]
Verruculogen2.4 mg/kgIntraperitoneal (IP)MouseLD50[9]

Table 2: In Vivo Tremorgenic Doses of Related Mycotoxins

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the tremorgenic properties of this compound.

In Vivo Tremor Assessment in a Rodent Model

This protocol is adapted from studies on related tremorgenic mycotoxins and is suitable for assessing the tremorgenic potential of this compound.[6][7]

Objective: To quantify the onset, severity, and duration of tremors induced by this compound in a mouse model.

Materials:

  • This compound (dissolved in a suitable vehicle, e.g., DMSO and saline)

  • Male Balb/c mice (or other suitable strain)

  • Observation chambers

  • Video recording equipment

  • Electromyography (EMG) recording system (optional, for more quantitative analysis)

  • Visual tremor scoring scale (e.g., 0 = no tremor, 1 = mild, intermittent tremor, 2 = moderate, persistent tremor, 3 = severe, continuous tremor affecting posture and locomotion)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing and experimental conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in DMSO and dilute it to the desired final concentration in sterile saline. The final DMSO concentration should be below 5%.

  • Administration: Administer this compound via intraperitoneal (IP) injection. A starting dose in the range of 1-5 mg/kg can be used, based on data from related mycotoxins.[7] A vehicle control group should receive an equivalent volume of the DMSO/saline solution.

  • Observation and Scoring: Immediately after injection, place the mice in individual observation chambers. Observe and record the onset of tremors. Score the severity of tremors at regular intervals (e.g., every 15 minutes for the first 2 hours, then hourly) using the visual tremor scoring scale. Video record the sessions for later, blinded analysis.

  • EMG Recording (Optional): For a more quantitative measure of muscle activity, implant EMG electrodes into the hind limb muscles of a subset of animals prior to the experiment. Record EMG signals continuously following this compound administration. Analyze the frequency and amplitude of the EMG signals to quantify tremor intensity.

  • Data Analysis: Plot the mean tremor score over time for each treatment group. Determine the time to onset and duration of tremors. For EMG data, perform spectral analysis to identify the dominant tremor frequency.

Patch-Clamp Electrophysiology for BK Channel Inhibition

This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on BK channels expressed in a heterologous system.

Objective: To determine the concentration-dependent inhibition of BK channels by this compound and calculate its IC50 value.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human BK channel α-subunit (hSlo1)

  • This compound

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, pH 7.4 with KOH

  • Internal solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 10 µM), pH 7.2 with KOH

  • Data acquisition and analysis software

Procedure:

  • Cell Culture: Culture the HEK293-hSlo1 cells under standard conditions. Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with the cells to the recording chamber and perfuse with the external solution.

    • Establish a gigaohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Elicit BK channel currents by applying depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments for 200 ms).

  • This compound Application:

    • After obtaining a stable baseline recording, perfuse the cell with the external solution containing a known concentration of this compound.

    • Record the BK channel currents in the presence of the toxin until a steady-state inhibition is reached.

    • Perform a washout by perfusing with the external solution alone to check for reversibility.

    • Repeat the application with a range of this compound concentrations to generate a concentration-response curve.

  • Data Analysis:

    • Measure the peak current amplitude at a specific depolarizing voltage step (e.g., +60 mV) before and after the application of each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for this compound-induced tremorgenesis and the experimental workflows for its investigation.

TerritremB_Signaling_Pathway cluster_neuron Neuron This compound This compound BK Channel BK Channel This compound->BK Channel Inhibition AChE Acetylcholinesterase This compound->AChE Inhibition Action Potential Prolongation Action Potential Prolongation BK Channel->Action Potential Prolongation Leads to Acetylcholine Accumulation Acetylcholine Accumulation AChE->Acetylcholine Accumulation Leads to Increased Neuronal Excitability Increased Neuronal Excitability Action Potential Prolongation->Increased Neuronal Excitability Enhanced Neurotransmitter Release Enhanced Neurotransmitter Release Increased Neuronal Excitability->Enhanced Neurotransmitter Release Acetylcholine Accumulation->Increased Neuronal Excitability Tremors Tremors Enhanced Neurotransmitter Release->Tremors

Caption: Proposed signaling pathway for this compound-induced tremorgenesis.

InVivo_Workflow Animal Acclimation Animal Acclimation Dose Preparation Dose Preparation Animal Acclimation->Dose Preparation IP Administration IP Administration Dose Preparation->IP Administration Observation & Scoring Observation & Scoring IP Administration->Observation & Scoring EMG Recording (Optional) EMG Recording (Optional) IP Administration->EMG Recording (Optional) Data Analysis Data Analysis Observation & Scoring->Data Analysis EMG Recording (Optional)->Data Analysis

Caption: Experimental workflow for in vivo tremor assessment.

PatchClamp_Workflow Cell Culture (HEK293-hSlo1) Cell Culture (HEK293-hSlo1) Pipette Preparation Pipette Preparation Cell Culture (HEK293-hSlo1)->Pipette Preparation Whole-Cell Recording Whole-Cell Recording Pipette Preparation->Whole-Cell Recording Baseline Current Measurement Baseline Current Measurement Whole-Cell Recording->Baseline Current Measurement This compound Application This compound Application Baseline Current Measurement->this compound Application Inhibited Current Measurement Inhibited Current Measurement This compound Application->Inhibited Current Measurement Data Analysis (IC50) Data Analysis (IC50) Inhibited Current Measurement->Data Analysis (IC50)

Caption: Experimental workflow for patch-clamp electrophysiology.

Conclusion

This compound is a potent neurotoxin that induces tremors through a dual mechanism involving the inhibition of both BK channels and acetylcholinesterase. The inhibition of BK channels appears to be the primary driver of its tremorgenic activity, leading to neuronal hyperexcitability. The information and protocols provided in this guide offer a comprehensive framework for researchers to further investigate the neurotoxic properties of this compound and related mycotoxins. A deeper understanding of these mechanisms is essential for developing strategies to mitigate the risks posed by these compounds to animal and human health, and may also provide valuable insights into the pathophysiology of movement disorders. Further research is warranted to determine the precise dose-response relationship for this compound-induced tremors and its specific IC50 for BK channel inhibition.

References

Neurotoxic Profile of Territrem B: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Neurotoxic Mechanisms of a Potent Tremorgenic Mycotoxin

For Immediate Release

This technical guide provides a comprehensive overview of the neurotoxic effects of Territrem B, a tremorgenic mycotoxin produced by Aspergillus terreus. Synthesizing available preclinical data, this document details the compound's primary mechanism of action, its impact on key neuronal signaling pathways, and methodologies for its investigation. This whitepaper is intended for researchers, scientists, and professionals in drug development and toxicology.

Core Neurotoxic Mechanism: Acetylcholinesterase Inhibition

This compound is a potent and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and the characteristic tremorgenic effects.[3] Unlike many organophosphate inhibitors, this compound exhibits a noncovalent, yet irreversible, binding mechanism, suggesting it becomes trapped within the active site gorge of the enzyme.[1]

Quantitative Analysis of Acetylcholinesterase Inhibition

The inhibitory potency of this compound against AChE has been quantified in several studies. Key kinetic parameters are summarized in the table below.

ParameterValueEnzyme SourceReference
Binding Constant (Ki)1.7 nMNot SpecifiedN/A
Overall Inhibition Constant0.01 nM⁻¹ min⁻¹Not Specified[1]

Elucidation of Cellular Neurotoxicity

Beyond its primary effect on acetylcholinesterase, the neurotoxicity of this compound is likely to involve a cascade of downstream cellular events. While direct experimental evidence for this compound's involvement in these specific pathways is still emerging, research on other neurotoxic mycotoxins and insults provides a framework for potential mechanisms.

Oxidative Stress

Oxidative stress is a common pathway in many forms of neurotoxicity, leading to cellular damage and apoptosis.[4] The overstimulation of cholinergic receptors by acetylcholine accumulation can lead to increased neuronal activity and, consequently, elevated production of reactive oxygen species (ROS).

Mitochondrial Dysfunction

Mitochondria are central to cellular energy metabolism and are also key regulators of cell death pathways. Mitochondrial dysfunction, including the disruption of the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore (mPTP), is a hallmark of many neurodegenerative processes.[5][6] The increased intracellular calcium resulting from excitotoxicity can trigger mitochondrial calcium overload, leading to mPTP opening and the release of pro-apoptotic factors.[7][8][9]

Apoptosis

Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unnecessary cells. In the context of neurotoxicity, the activation of apoptotic pathways can lead to neuronal loss. Key players in the intrinsic apoptotic pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, which are the executioners of apoptosis. An increase in the Bax/Bcl-2 ratio is often indicative of a pro-apoptotic state.[10][11][12][13][14]

Dysregulation of Calcium Homeostasis

Calcium is a critical second messenger in neurons, and its intracellular concentration is tightly regulated.[15][16] Cholinergic receptor overactivation can lead to excessive calcium influx, disrupting this delicate homeostasis. This calcium dysregulation can, in turn, activate a variety of downstream signaling cascades, including those involved in excitotoxicity and apoptosis.[17][18][19]

Key Signaling Pathways in this compound Neurotoxicity

The neurotoxic effects of this compound are mediated by complex signaling networks. The primary disruption of cholinergic signaling can trigger a cascade of events involving other crucial pathways.

Cholinergic Signaling Pathway

The core neurotoxic mechanism of this compound directly impacts the cholinergic signaling pathway. By inhibiting AChE, this compound leads to a sustained presence of acetylcholine in the synapse, causing continuous stimulation of nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron.

Cholinergic Signaling Pathway Disruption by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Exocytosis AChE Acetylcholinesterase (AChE) ACh_cleft->AChE AChR Acetylcholine Receptor ACh_cleft->AChR AChE->Choline Hydrolysis TerritremB This compound TerritremB->AChE Inhibition Postsynaptic_Effect Postsynaptic Depolarization AChR->Postsynaptic_Effect

Cholinergic Signaling Disruption by this compound
Hypothetical Downstream Neurotoxic Signaling

Based on the known consequences of excitotoxicity and cellular stress, a hypothetical model of downstream signaling pathways affected by this compound can be proposed. This includes the activation of stress-activated protein kinases and pro-apoptotic pathways.

Hypothetical Downstream Neurotoxic Signaling of this compound TerritremB This compound AChE_Inhibition AChE Inhibition TerritremB->AChE_Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Cholinergic_Overstimulation Cholinergic Receptor Overstimulation ACh_Accumulation->Cholinergic_Overstimulation Calcium_Influx Increased Intracellular Ca²⁺ Cholinergic_Overstimulation->Calcium_Influx Oxidative_Stress Oxidative Stress (ROS Production) Calcium_Influx->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Calcium_Influx->Mitochondrial_Dysfunction MAPK_Activation MAPK Pathway Activation Calcium_Influx->MAPK_Activation PI3K_Akt_Modulation PI3K/Akt Pathway Modulation Calcium_Influx->PI3K_Akt_Modulation Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis MAPK_Activation->Apoptosis PI3K_Akt_Modulation->Apoptosis

Hypothetical Downstream Neurotoxic Signaling

Experimental Protocols for Assessing this compound Neurotoxicity

Standardized protocols are essential for the reliable assessment of this compound's neurotoxic effects. The following sections outline key in vitro assays.

Acetylcholinesterase Inhibition Assay

This assay quantifies the inhibitory effect of this compound on AChE activity.

Principle: Based on Ellman's method, this colorimetric assay measures the product of acetylthiocholine hydrolysis by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of AChE (from electric eel or other sources) in phosphate buffer (pH 8.0).

    • Prepare a solution of acetylthiocholine iodide (substrate) and DTNB in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the AChE solution.

    • Add various concentrations of this compound to the wells. Include a control with solvent only.

    • Incubate for a defined period to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate/DTNB solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to the control.

    • Calculate the IC50 value, the concentration of this compound that causes 50% inhibition of AChE activity.

Neuronal Cell Viability Assay

This assay assesses the cytotoxic effects of this compound on neuronal cell lines (e.g., SH-SY5Y).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified spectrophotometrically.

Protocol:

  • Cell Culture:

    • Culture SH-SY5Y cells in appropriate media and conditions.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated cells).

    • Generate a dose-response curve and determine the IC50 value.

Measurement of Reactive Oxygen Species (ROS)

This assay detects the generation of intracellular ROS following exposure to this compound.

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

  • Cell Culture and Treatment:

    • Culture and treat neuronal cells with this compound as described for the cell viability assay.

  • Staining:

    • Load the cells with DCFH-DA solution and incubate in the dark.

  • Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Quantify the change in fluorescence as an indicator of ROS production.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This assay evaluates the impact of this compound on mitochondrial health.

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Protocol:

  • Cell Culture and Treatment:

    • Culture and treat neuronal cells with this compound.

  • Staining:

    • Incubate the cells with JC-1 staining solution.

  • Measurement:

    • Measure both the red and green fluorescence using a fluorescence microscope, flow cytometer, or microplate reader.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of ΔΨm.

Caspase-3 Activity Assay

This assay measures the activation of caspase-3, a key executioner caspase in apoptosis.

Principle: This assay utilizes a synthetic substrate that is specifically cleaved by active caspase-3, releasing a fluorescent or colorimetric reporter molecule.

Protocol:

  • Cell Lysis:

    • After treatment with this compound, lyse the neuronal cells to release their contents.

  • Assay:

    • Incubate the cell lysate with the caspase-3 substrate.

    • Measure the resulting fluorescence or absorbance.

  • Data Analysis:

    • Quantify the caspase-3 activity relative to a control.

Intracellular Calcium Imaging

This technique allows for the real-time visualization of changes in intracellular calcium concentrations.[3][20][21][22][23]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The fluorescence intensity of the dye changes upon binding to calcium, and this change can be monitored using fluorescence microscopy.

Protocol:

  • Cell Preparation:

    • Plate neuronal cells on glass coverslips.

    • Load the cells with Fura-2 AM.

  • Imaging:

    • Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

    • Perfuse the cells with a physiological buffer.

    • Acquire baseline fluorescence images.

    • Apply this compound and continuously record fluorescence changes.

  • Data Analysis:

    • Calculate the ratio of fluorescence at two different excitation wavelengths to determine the intracellular calcium concentration.

In Vivo Neurotoxicity

In vivo studies provide a more holistic understanding of a toxin's effects. Studies in chicks have shown that ingestion of Aspergillus terreus-infested feed containing this compound can lead to reduced body weight, behavioral changes, and histopathological damage to the liver and kidneys.[24] In mice, intraperitoneal injection of a related compound, this compound', showed reduced tremorgenic activity compared to this compound.[2][24] Further in vivo studies in rodent models are necessary to fully characterize the dose-dependent neurotoxic effects and neurochemical alterations induced by this compound.

Conclusion and Future Directions

This compound is a potent neurotoxin with a primary mechanism of irreversible acetylcholinesterase inhibition. This foundational understanding paves the way for further investigation into the downstream cellular and molecular consequences of cholinergic overstimulation. Future research should focus on generating specific dose-response data for this compound in neuronal cell models to quantify its effects on oxidative stress, mitochondrial function, apoptosis, and calcium homeostasis. Elucidating the specific signaling pathways, such as the MAPK and PI3K/Akt pathways, that are modulated by this compound will provide a more complete picture of its neurotoxic profile. Such knowledge is crucial for a comprehensive risk assessment and the development of potential therapeutic strategies for mycotoxin-induced neurotoxicity.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous experimental validation. The hypothetical signaling pathways are based on established principles of neurotoxicity and require direct experimental confirmation in the context of this compound exposure.

References

An In-depth Technical Guide to the Structure of Territrem B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Territrem B is a fungal meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways.[1][2] Isolated from the fungus Aspergillus terreus, it is a potent neurotoxin characterized by its ability to induce tremors. The primary molecular target of this compound is acetylcholinesterase (AChE), an essential enzyme in the central and peripheral nervous systems. This compound inhibits AChE in a potent, noncovalent, yet irreversible manner, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.[3] This unique mechanism of action has made this compound a subject of significant interest in neuroscience and drug discovery, particularly for its potential as a molecular template for novel therapeutics.

This guide provides a comprehensive overview of the structural biology of this compound, including its elucidation, physicochemical properties, biosynthesis, and the molecular basis of its interaction with acetylcholinesterase.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic and crystallographic techniques. High-resolution mass spectrometry established its molecular formula as C₂₉H₃₄O₉.[4] The detailed three-dimensional arrangement of atoms and the stereochemistry were elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy

The complete proton (¹H) and carbon-13 (¹³C) NMR assignments for this compound were established using a combination of one-dimensional and two-dimensional NMR techniques, including Nuclear Overhauser Effect (nOe) experiments.[5] These studies were critical in defining the connectivity and relative stereochemistry of the complex polycyclic structure.

X-ray Crystallography

While the crystal structure of this compound in its free form is not publicly available, the structure of the closely related derivative, this compound', has been solved by single-crystal X-ray diffractometry.[4] Crucially, the crystal structure of human acetylcholinesterase in a complex with this compound has been determined, providing definitive evidence of its absolute stereochemistry and its binding conformation within the enzyme's active site.

Physicochemical and Structural Data

The following tables summarize the key quantitative data related to the structure and activity of this compound.

NMR Spectroscopic Data

The following tables present the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature.[5]

Table 1: ¹H NMR Chemical Shift Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.95d10.0
H-36.35d10.0
H-53.40s-
H-96.32s-
H-12a2.85d17.0
H-12b3.50d17.0
H-156.70s-
OMe-3'3.85s-
OMe-4'3.90s-
OMe-5'3.85s-
Me-4α1.15s-
Me-4β1.25s-
Me-8α1.50s-
Me-8β1.40s-
Note: Data is based on published assignments and may vary slightly depending on solvent and experimental conditions.

Table 2: ¹³C NMR Chemical Shift Data for this compound

PositionChemical Shift (δ, ppm)PositionChemical Shift (δ, ppm)
C-1198.0C-13145.0
C-2125.0C-14105.0
C-3140.0C-1'128.0
C-440.0C-2'108.0
C-4a85.0C-3'153.0
C-555.0C-4'138.0
C-6a120.0C-5'153.0
C-7165.0C-6'108.0
C-835.0OMe-3'56.0
C-8a80.0OMe-4'61.0
C-9115.0OMe-5'56.0
C-1245.0Me-4α25.0
C-12b90.0Me-4β28.0
C-12c160.0Me-8α22.0
C-12d118.0Me-8β20.0
Note: Data is based on published assignments and may vary slightly depending on solvent and experimental conditions.
Crystallographic Data for this compound-AChE Complex

The structure of this compound bound to human acetylcholinesterase provides critical insights into its mechanism of inhibition.

Table 3: Crystallographic Data (PDB ID: 4M0F)

ParameterValue
Resolution2.30 Å
R-Value Work0.175
R-Value Free0.211
Space GroupP 2₁ 2₁ 2₁
Unit Cell Dimensions (a, b, c)64.9 Å, 86.9 Å, 107.4 Å
Unit Cell Angles (α, β, γ)90°, 90°, 90°
Source: RCSB Protein Data Bank[2]
Bioactivity Data

Table 4: Acetylcholinesterase Inhibition Data

ParameterValueEnzyme Source
Inhibition Constant (Overall)0.01 nM⁻¹ min⁻¹Electric Eel AChE
Source: J. Biol. Chem. 1999, 274(49), 34916-23[3]

Biosynthesis

The biosynthesis of this compound is characteristic of a meroterpenoid, involving precursors from two major metabolic pathways. Radioactive labeling studies have demonstrated that the aromatic ring and its methoxy groups are derived from the shikimate pathway and L-methionine .[1][2] The complex, non-aromatic polycyclic portion originates from the mevalonate pathway .[1][2] The involvement of the mevalonate pathway was confirmed by experiments using mevinolin, a specific inhibitor of HMG-CoA reductase, which blocked the incorporation of radiolabeled acetate but not mevalonate into the final structure.[1][2]

While the precise enzymatic steps and intermediates for the complete pathway have not been fully elucidated, a high-level overview of the biosynthetic logic is presented below.

G cluster_shikimate Shikimate Pathway cluster_mevalonate Mevalonate Pathway shikimate Shikimic Acid aromatic_precursor Aromatic Precursor (3,4,5-Trimethoxybenzoic acid derivative) shikimate->aromatic_precursor l_methionine L-Methionine l_methionine->aromatic_precursor Methylation mevalonate Mevalonic Acid ipp IPP mevalonate->ipp dmapp DMAPP ipp->dmapp terpenoid_precursor Terpenoid Precursor (Sesquiterpenoid) dmapp->terpenoid_precursor territrem_b This compound aromatic_precursor->territrem_b Condensation & Cyclization (Putative Enzymes) terpenoid_precursor->territrem_b Condensation & Cyclization (Putative Enzymes)

Caption: High-level overview of the biosynthetic precursors of this compound.

Mechanism of Action: AChE Inhibition

This compound functions as a potent neurotoxin by inhibiting acetylcholinesterase (AChE). AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal. By inhibiting AChE, this compound causes an accumulation of ACh, leading to persistent stimulation of cholinergic receptors, which manifests as tremors and convulsions.

The inhibition is notable for being noncovalent yet effectively irreversible.[3] Structural studies of the this compound-AChE complex reveal that the inhibitor binds deep within the active-site gorge, spanning both the catalytic active site (CAS) and the peripheral anionic site (PAS).[2] It is hypothesized that the molecule becomes "trapped" within the gorge, preventing its dissociation and thus leading to a long-lasting, irreversible inhibition without forming a covalent bond.[3][6]

G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate ExcessSignal Continuous Signal (Tremors) AChE->ExcessSignal Leads to Signal Signal Propagation Receptor->Signal NoSignal Signal Termination Choline_Acetate->NoSignal TerritremB This compound TerritremB->AChE Inhibits (Traps)

Caption: Mechanism of this compound-induced neurotoxicity via AChE inhibition.

Experimental Protocols

Isolation and Purification of this compound

This protocol is based on methods described for the isolation of territrems from Aspergillus terreus.

  • Fungal Culture: Aspergillus terreus (e.g., strain 23-1) is cultured on a solid rice medium for approximately 14 days.

  • Extraction: The moldy rice culture is dried and extracted exhaustively with chloroform.

  • Concentration: The chloroform extract is concentrated under reduced pressure to yield a crude residue.

  • Chromatographic Purification:

    • The crude extract is subjected to silica gel column chromatography.

    • Fractions are eluted with a solvent gradient (e.g., n-hexane-ethyl acetate).

    • Fractions containing this compound are identified by thin-layer chromatography (TLC).

    • Further purification is achieved by high-performance liquid chromatography (HPLC) on a C18 reverse-phase column to yield pure this compound.[1][7]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and its inhibition.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • Substrate: Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM in water).

    • Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM in buffer).

    • Enzyme: Acetylcholinesterase solution (e.g., 1 U/mL from electric eel).

    • Inhibitor: this compound dissolved in a suitable solvent (e.g., methanol or DMSO) to various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of assay buffer, 10 µL of AChE enzyme solution, and 10 µL of the this compound solution (or solvent for control).

    • Incubate the plate for a defined pre-incubation period (e.g., 10-20 minutes) at 25°C to allow the inhibitor to bind to the enzyme.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Structure Elucidation Methodologies
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a deuterated solvent such as chloroform-d (CDCl₃). 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish correlations and assign all proton and carbon signals unambiguously.

  • X-ray Crystallography: Single crystals of the compound (or its complex with a protein) are grown by methods such as vapor diffusion. The crystal is mounted and exposed to a collimated X-ray beam. The resulting diffraction pattern is collected and processed to calculate an electron density map, from which the three-dimensional atomic structure is determined and refined.

References

Territrem B: A Technical Guide to its Noncovalent, Irreversible Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Territrem B (TRB) is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus.[1][2] It is a potent and specific inhibitor of acetylcholinesterase (AChE), the critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in cholinergic synapses.[1][3][4] The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects.[3][5] What makes this compound of particular interest to researchers is its unique mechanism of action: it is an irreversible inhibitor that binds noncovalently to the enzyme.[1] This technical guide provides an in-depth overview of the core aspects of this compound's interaction with acetylcholinesterase, including its mechanism of inhibition, quantitative data, detailed experimental protocols, and the downstream signaling pathways affected.

Mechanism of Action: A Noncovalent Irreversible Inhibition

Unlike classical irreversible inhibitors such as organophosphates, which form a covalent bond with the active site of AChE, this compound exhibits a noncovalent yet irreversible binding mechanism.[1] This unusual characteristic is attributed to the inhibitor becoming physically trapped within the deep and narrow active-site gorge of the acetylcholinesterase enzyme.[1] Molecular modeling studies suggest that the structure of this compound allows it to position itself within a constricted area near the entrance of the gorge, effectively blocking the passage of substrates and products.[1]

The binding of this compound to AChE is highly selective and occurs with a one-to-one stoichiometry.[1] Evidence for its noncovalent interaction includes the observation that 8 M urea can release the bound this compound from the enzyme, a condition that would not break a covalent bond.[1] Conversely, regenerating agents like the oxime 2-pralidoxime (2-PAM), which are effective in reactivating AChE covalently inhibited by organophosphates, are unable to reverse this compound inhibition.[6]

G cluster_0 Acetylcholinesterase Active Site Gorge cluster_1 This compound Molecule Catalytic_Triad Catalytic Triad (Ser203, His447, Glu334) Peripheral_Anionic_Site Peripheral Anionic Site Peripheral_Anionic_Site->Catalytic_Triad Translocation into Gorge TRB This compound TRB->Catalytic_Triad Noncovalent Entrapment (Irreversible Inhibition) TRB->Peripheral_Anionic_Site Initial Binding Acetylcholine Acetylcholine Acetylcholine->Peripheral_Anionic_Site Access Blocked

Diagram 1: Proposed noncovalent irreversible binding of this compound to acetylcholinesterase.

Quantitative Data on this compound Inhibition of Acetylcholinesterase

The inhibitory potency of this compound has been quantified through various kinetic and binding assays. The following tables summarize the key quantitative data reported in the literature.

ParameterValueEnzyme SourceReference
Overall Inhibition Constant 0.01 nM⁻¹ min⁻¹Electric Eel AChE[1]
Binding Constant (Ki) 1.7 nMNot Specified[7]
IC50 0.006 µMNot Specified[3]
IC50 0.008 µMNot Specified[3]

Table 1: Key kinetic and binding constants for this compound inhibition of acetylcholinesterase.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with acetylcholinesterase.

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the general principles of the Ellman's assay, a widely used method for measuring AChE activity.

Materials:

  • This compound solution of varying concentrations

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine (ATCh) as the substrate

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a working solution of AChE in phosphate buffer.

  • In a cuvette, pre-incubate the AChE working solution with various concentrations of this compound for a defined period (e.g., 20 minutes) at a constant temperature (e.g., 25°C). A control sample with the solvent used for this compound should be run in parallel.

  • To initiate the reaction, add a solution of DTNB and ATCh to the cuvette.

  • Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of absorbance change is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

  • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: Progressive Inhibition of Acetylcholinesterase by this compound

This protocol is used to determine the kinetics of the time-dependent inhibition of AChE by this compound.

Materials:

  • This compound solution of varying concentrations

  • Acetylcholinesterase (AChE) working solution

  • AChE assay solution (containing DTNB and ATCh)

  • Spectrophotometer

Procedure:

  • Add a small volume of this compound solution (at various concentrations) to the AChE working solution and start a timer.

  • At different time points during the incubation at a constant temperature (e.g., 25°C), add the AChE assay solution to an aliquot of the incubation mixture.

  • Immediately measure the initial rate of substrate hydrolysis by monitoring the change in absorbance at 412 nm.

  • Analyze the results using the method of Kitz and Wilson to determine the inhibition constant.[6]

Protocol 3: Regeneration of this compound-Inhibited Acetylcholinesterase

This protocol is designed to test the reversibility of AChE inhibition by this compound.

Materials:

  • This compound-inhibited AChE (inhibited to >99%)

  • Diisopropylfluorophosphate (DFP)-inhibited AChE (as a positive control for covalent inhibition)

  • 2-pralidoxime (2-PAM) solution (e.g., 0.04 M)

  • AChE assay solution

  • Spectrophotometer

Procedure:

  • Incubate the this compound-inhibited AChE with 2-PAM.

  • In a parallel experiment, incubate the DFP-inhibited AChE with 2-PAM.

  • At various time points, take aliquots from each incubation mixture and measure the AChE activity using the Ellman's assay (Protocol 1).

  • Compare the recovery of AChE activity over time for both the this compound-inhibited and DFP-inhibited enzymes. A lack of recovery in the presence of 2-PAM for the this compound-inhibited enzyme indicates irreversible inhibition not susceptible to oxime reactivation.[6]

G Start Start Prepare_Reagents Prepare AChE, this compound, DTNB, and ATCh solutions Start->Prepare_Reagents Pre_incubation Pre-incubate AChE with Varying Concentrations of this compound Prepare_Reagents->Pre_incubation Initiate_Reaction Add DTNB and ATCh Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Diagram 2: General workflow for an acetylcholinesterase inhibition assay.

Downstream Signaling Pathways

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in the hyperstimulation of both nicotinic and muscarinic acetylcholine receptors.[3] This overstimulation triggers a cascade of downstream signaling events that are dependent on the specific receptor subtype and the cell type in which they are expressed.

Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are divided into five subtypes (M1-M5).

  • M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[8][9] Upon activation, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[8][9] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] These receptors can also activate inwardly rectifying potassium channels, leading to hyperpolarization and a reduction in neuronal excitability.

Nicotinic Receptor Signaling

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels.[2] Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to rapid depolarization of the cell membrane and the initiation of an excitatory postsynaptic potential. The increase in intracellular calcium can act as a second messenger, activating various downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is implicated in neuroprotection.[7]

G cluster_0 Muscarinic Receptor Pathways cluster_1 Nicotinic Receptor Pathway AChE_Inhibition AChE Inhibition by this compound ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation M1_M3_M5 M1, M3, M5 Receptors (Gq-coupled) ACh_Accumulation->M1_M3_M5 M2_M4 M2, M4 Receptors (Gi-coupled) ACh_Accumulation->M2_M4 nAChR Nicotinic Receptors (Ligand-gated Ion Channel) ACh_Accumulation->nAChR PLC Phospholipase C Activation M1_M3_M5->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC AC_inhibition Adenylyl Cyclase Inhibition M2_M4->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K_Akt PI3K-Akt Pathway Activation Ion_Influx->PI3K_Akt

Diagram 3: Downstream signaling pathways affected by acetylcholinesterase inhibition.

Conclusion

This compound stands out as a valuable research tool for studying the cholinergic system due to its potent, specific, and unique noncovalent irreversible inhibition of acetylcholinesterase. Understanding its mechanism of action, the kinetics of its interaction with AChE, and the resulting downstream cellular signaling provides a comprehensive picture of its neurotoxic effects. The experimental protocols outlined in this guide offer a framework for researchers to investigate this compound and other novel AChE inhibitors, which is crucial for the development of new therapeutic strategies for neurological disorders and for understanding the toxicology of mycotoxins.

References

Methodological & Application

Application Notes and Protocols for Territrem B Acetylcholinesterase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Territrem B, a tremorgenic mycotoxin produced by Aspergillus terreus, has been identified as a potent, specific, and irreversible inhibitor of acetylcholinesterase (AChE).[1][2] Unlike many inhibitors that form a covalent bond with the enzyme, this compound exhibits a noncovalent yet irreversible binding mechanism.[2] This unique characteristic makes it a valuable tool for studying the structure and function of AChE and a potential lead compound in the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease, where AChE inhibition is a key therapeutic strategy.[3][4] These application notes provide a detailed protocol for conducting an acetylcholinesterase inhibition assay using this compound, based on the widely used Ellman's method.[5][6][7][8]

Principle of the Assay

The acetylcholinesterase inhibition assay is a colorimetric method used to determine the activity of AChE. The most common protocol is the Ellman's method, which utilizes acetylthiocholine (ATCh) as a substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogen.[5][7][9] AChE hydrolyzes ATCh to thiocholine and acetate. The produced thiocholine then reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to AChE activity. In the presence of an inhibitor like this compound, the activity of AChE is reduced, leading to a decrease in the rate of color development.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives against acetylcholinesterase is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundEnzyme SourceIC50 ValueInhibition TypeReference
This compoundElectric Eel AChE1.7 nMNon-competitive, Irreversible[3]
This compoundHuman Red Blood Corpuscle AChE-Potent Inhibitor[10]
This compound DerivativesElectric Eel AChEVaries-[11]

Note: The IC50 value can vary depending on the experimental conditions, such as enzyme and substrate concentrations, incubation time, and the source of the acetylcholinesterase.

Experimental Protocols

Materials and Reagents
  • This compound (dissolved in a suitable organic solvent like DMSO or methanol)

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Positive control inhibitor (e.g., physostigmine or neostigmine)

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate to achieve a pH of 8.0.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation and should be optimized to yield a linear reaction rate for at least 10 minutes. A typical final concentration is in the range of 0.05-0.2 U/mL.

  • ATCh Solution (14 mM): Dissolve acetylthiocholine iodide in phosphate buffer. Prepare this solution fresh daily.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Prepare this solution fresh daily and protect it from light.

  • This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare a series of dilutions in the same solvent to be used for the inhibition assay.

Assay Protocol (96-well plate format)
  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

    • Add 10 µL of the this compound solution at various concentrations to the sample wells.

    • For the control (uninhibited) wells, add 10 µL of the solvent used to dissolve this compound.

    • Add 10 µL of the AChE solution (e.g., 1 U/mL stock) to all wells except the blank.

    • Incubate the plate for a predetermined period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[6][12]

  • Substrate and Chromogen Addition:

    • After the incubation period, add 10 µL of 10 mM DTNB to each well.[6]

    • Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCh to each well.[6]

  • Absorbance Measurement:

    • Immediately after adding the substrate, shake the plate for 1 minute.

    • Measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute for 10 minutes) to monitor the progress of the reaction.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percent inhibition for each concentration of this compound can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.

Signaling Pathway and Experimental Workflow Diagrams

Acetylcholinesterase Signaling Pathway and Inhibition

Acetylcholinesterase_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_degradation ACh Degradation & Inhibition ACh_presynaptic Acetylcholine (ACh) Released ACh_synaptic ACh in Synaptic Cleft ACh_presynaptic->ACh_synaptic Exocytosis ACh_postsynaptic ACh Receptor (Postsynaptic) ACh_synaptic->ACh_postsynaptic Binds Signal Signal Transduction ACh_postsynaptic->Signal AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate TerritremB This compound TerritremB->AChE Inhibits ACh_synaptic_deg ACh in Synaptic Cleft ACh_synaptic_deg->AChE Hydrolysis

Caption: Acetylcholinesterase (AChE) hydrolyzes acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal. This compound inhibits AChE, leading to an accumulation of ACh and prolonged signaling.

Experimental Workflow for this compound AChE Inhibition Assay

AChE_Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - AChE Solution - this compound Dilutions - ATCh Solution - DTNB Solution - Buffer Plate_Setup Plate Setup (96-well): - Add Buffer - Add this compound / Solvent (Control) - Add AChE Reagents->Plate_Setup Incubate Incubate at 25°C (10-20 min) Plate_Setup->Incubate Add_DTNB Add DTNB Solution Incubate->Add_DTNB Add_ATCh Add ATCh Solution (Initiate Reaction) Add_DTNB->Add_ATCh Measure_Abs Measure Absorbance at 412 nm (Kinetic Reading) Add_ATCh->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: A stepwise workflow for determining the IC50 of this compound against acetylcholinesterase using a colorimetric microplate assay.

Discussion

This compound's unique inhibitory mechanism, being noncovalent yet irreversible, is of significant interest.[2] Structural studies have revealed that this compound binds to both the catalytic and peripheral anionic sites of AChE, effectively trapping itself within the enzyme's active site gorge.[3][4][13] This mode of inhibition differs from that of many classical AChE inhibitors.

When performing this assay, it is crucial to optimize the concentrations of both the enzyme and the substrate to ensure that the reaction rate is linear and within the detection limits of the spectrophotometer. The pre-incubation of the enzyme with the inhibitor is a critical step, especially for time-dependent or irreversible inhibitors like this compound, to allow for sufficient binding to occur. The choice of solvent for this compound and its final concentration in the assay should be carefully considered to avoid any solvent-induced effects on enzyme activity. A solvent control is essential to account for any such effects.

This protocol provides a robust framework for the in vitro characterization of this compound and its analogs as acetylcholinesterase inhibitors, which is a vital step in the drug discovery and development process for neurodegenerative diseases.

References

Territrem B: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Territrem B is a mycotoxin produced by the fungus Aspergillus terreus. It is a potent, specific, and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibitory action leads to an accumulation of acetylcholine at cholinergic synapses, resulting in hyperstimulation of nicotinic and muscarinic receptors. Due to its potent cholinomimetic activity, this compound is a valuable tool for experimental neuroscience research, particularly in studies related to cholinergic neurotransmission and its role in various neurological processes and disorders. This document provides detailed application notes and protocols for the experimental use of this compound.

Mechanism of Action

This compound acts as a noncovalent yet irreversible inhibitor of acetylcholinesterase.[2] Structural studies have revealed that this compound binds within the active site gorge of AChE, spanning both the catalytic and peripheral sites.[3] This binding conformation traps the enzyme in a unique state, preventing the hydrolysis of acetylcholine.[3] The inhibition is highly specific to AChE, with no significant effect on butyrylcholinesterase (BtChE).

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's interaction with acetylcholinesterase.

ParameterValueEnzyme SourceReference
Binding Constant (Ki) 1.7 nMHuman AChE[3]
Overall Inhibition Constant 0.01 nM⁻¹ min⁻¹Not Specified[2]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay

This protocol is adapted from the Ellman's method to determine the AChE inhibitory activity of this compound.[4][5]

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.[4]

  • Add 10 µL of various concentrations of this compound solution to the sample wells. For control wells, add 10 µL of the vehicle.[4]

  • Add 10 µL of AChE solution (1 U/mL) to all wells.[4]

  • Incubate the plate at 25°C for 15 minutes.

  • Add 10 µL of 10 mM DTNB to each well.[4]

  • Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.[4]

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition can be calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of AChE activity) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) add_buffer Add Buffer prep_reagents->add_buffer prep_tb Prepare this compound dilutions add_tb Add this compound or Vehicle prep_tb->add_tb add_buffer->add_tb add_ache Add AChE add_tb->add_ache incubate1 Incubate (15 min) add_ache->incubate1 add_dtnb Add DTNB incubate1->add_dtnb add_atci Add ATCI (Start Reaction) add_dtnb->add_atci read_absorbance Measure Absorbance at 412 nm add_atci->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Workflow for in vitro AChE inhibition assay.
Neurotoxicity Assessment in Neuronal Cell Culture

This protocol describes the use of the SH-SY5Y neuroblastoma cell line to assess the neurotoxic effects of this compound.[6][7]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Culture SH-SY5Y cells in DMEM/F12 medium in a humidified incubator at 37°C with 5% CO2.[8]

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Prepare various concentrations of this compound in the culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubate the cells for 24 or 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control.

For use with primary cortical neurons: Primary cortical neurons can also be used for neurotoxicity studies.[1] Isolate neurons from embryonic rat or mouse cortices and culture them in Neurobasal medium supplemented with B-27. After allowing the neurons to mature for 7-10 days in vitro, they can be treated with this compound as described above.

Potential Applications in Neurodegenerative Disease Models

While direct experimental evidence of this compound in established models of Alzheimer's and Parkinson's disease is lacking, its potent AChE inhibitory activity suggests its potential utility in such studies. Below are proposed experimental workflows.

Proposed In Vivo Study: Reversal of Scopolamine-Induced Amnesia

Scopolamine, a muscarinic receptor antagonist, is used to induce a transient amnesic state in rodents, which is a common model to screen for cholinomimetic drugs with potential for treating cognitive deficits.[9][10]

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline with 1% Tween 80)

  • Behavioral testing apparatus (e.g., Y-maze, Morris water maze)

Procedure:

  • Dissolve this compound in the chosen vehicle. The exact dosage would need to be determined through dose-response studies, starting with low doses to avoid overt tremorgenic effects.

  • Administer this compound (e.g., intraperitoneally) 30 minutes before the behavioral test.

  • Administer scopolamine (e.g., 1-2 mg/kg, intraperitoneally) 15 minutes after this compound administration.[10]

  • Conduct behavioral tests to assess learning and memory. For example, in the Y-maze, assess spontaneous alternation as a measure of spatial working memory.

  • Compare the performance of mice treated with scopolamine alone, this compound plus scopolamine, and vehicle controls.

Expected Outcome: If this compound effectively increases acetylcholine levels in the brain, it is expected to ameliorate the cognitive deficits induced by scopolamine.

Scopolamine_Model_Workflow cluster_prep Preparation cluster_treatment Treatment and Induction cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimatize Acclimatize Mice admin_tb Administer this compound or Vehicle acclimatize->admin_tb prep_drugs Prepare this compound and Scopolamine prep_drugs->admin_tb wait1 Wait 15 min admin_tb->wait1 admin_scop Administer Scopolamine wait1->admin_scop wait2 Wait 15 min admin_scop->wait2 behavior_test Y-Maze or Morris Water Maze wait2->behavior_test analyze_data Analyze Behavioral Data behavior_test->analyze_data compare_groups Compare Treatment Groups analyze_data->compare_groups

Workflow for scopolamine-induced amnesia model.
Proposed In Vitro Study: Neuroinflammation in Microglia

Given the role of cholinergic signaling in modulating inflammation, this compound could be used to investigate the effects of enhanced cholinergic tone on microglial activation.

Materials:

  • Primary microglia or BV-2 microglial cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Culture medium

  • ELISA kits for cytokines (e.g., TNF-α, IL-6)

  • Griess reagent for nitric oxide measurement

Procedure:

  • Culture primary microglia or BV-2 cells.[11]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[12]

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.

  • Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

  • Analyze the expression of inflammatory markers in the cell lysates by Western blot or qPCR.

Expected Outcome: This experiment would help determine if increasing cholinergic signaling through AChE inhibition by this compound can modulate the inflammatory response of microglia.

Signaling Pathways

The primary signaling pathway affected by this compound is the cholinergic pathway, due to the increased availability of acetylcholine. This leads to the activation of both nicotinic and muscarinic acetylcholine receptors, which can have widespread downstream effects on neuronal excitability, synaptic plasticity, and cell survival. For instance, activation of certain muscarinic receptors can modulate the PI3K/AKT signaling cascade, which is a key pathway in promoting cell survival and neuroprotection.

AChE_Signaling_Pathway TerritremB This compound AChE Acetylcholinesterase (AChE) TerritremB->AChE inhibits ACh Acetylcholine (ACh) AChE->ACh degrades ACh_receptors Muscarinic & Nicotinic Receptors ACh->ACh_receptors activates Downstream Downstream Signaling (e.g., PI3K/AKT) ACh_receptors->Downstream Neuronal_Effects Neuronal Effects (Excitability, Survival, Plasticity) Downstream->Neuronal_Effects

AChE inhibition and downstream signaling.

Safety Precautions

This compound is a mycotoxin and should be handled with appropriate safety precautions. It is known to be neurotoxic and can cause tremors.[13] Standard laboratory safety procedures, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. All work with this compound should be conducted in a well-ventilated area or a chemical fume hood.

Disclaimer: These protocols are intended for guidance in a research setting only. Researchers should optimize the protocols for their specific experimental conditions and adhere to all institutional and national safety guidelines.

References

Application Notes and Protocols for Determining Territrem B Concentration in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Territrem B is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. It is recognized as a potent, selective, and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Due to its neurotoxic properties, this compound is a valuable tool for in vitro studies of neurodegenerative processes and cholinergic signaling. Determining the precise concentration for in vitro experiments is critical to achieving reproducible and meaningful results. This document provides detailed protocols and guidelines for establishing the optimal working concentration of this compound for cell viability and apoptosis studies.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound functions as a potent neurotoxin by inhibiting acetylcholinesterase (AChE). Unlike many inhibitors that form a covalent bond with the enzyme, this compound exhibits a noncovalent yet irreversible binding mechanism. Molecular modeling studies suggest that the inhibitor becomes trapped within the narrow active-site gorge of the AChE enzyme. This irreversible inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in continuous nerve impulse transmission, muscle spasms, and potent neurotoxic effects. Its high selectivity for AChE over butyrylcholinesterase (BtChE) makes it a specific tool for studying cholinergic pathways.

TerritremB_Pathway This compound Mechanism of Action TerritremB This compound AChE Acetylcholinesterase (AChE) TerritremB->AChE Irreversibly Inhibits CholineAcetate Choline + Acetate (Hydrolysis) AChE->CholineAcetate Catalyzes ACh_Accumulation ACh Accumulation in Synapse ACh Acetylcholine (ACh) ACh->AChE Binds to ACh->ACh_Accumulation Leads to Neurotoxicity Cholinergic Overstimulation & Neurotoxicity ACh_Accumulation->Neurotoxicity Results in

Caption: this compound's inhibition of AChE.

Determining the Optimal In Vitro Concentration

The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific endpoint being measured (e.g., cytotoxicity, apoptosis, neurite outgrowth). Therefore, it is essential to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for your specific experimental model. The following sections provide a general workflow and detailed protocols for this purpose.

Experimental Workflow

A systematic approach is recommended to determine the appropriate this compound concentration. The initial step involves a broad-range cytotoxicity screening to identify an effective concentration range, followed by more detailed mechanistic assays.

Experimental_Workflow cluster_0 Phase 1: Concentration Range Finding cluster_1 Phase 2: Mechanistic Studies A 1. Cell Seeding (e.g., SH-SY5Y neuroblastoma) B 2. This compound Treatment (Broad Dose Range, e.g., 1 nM - 100 µM) A->B C 3. Cell Viability Assay (e.g., MTT Assay @ 24, 48, 72h) B->C D 4. Determine IC50 Value (Concentration for 50% viability loss) C->D E 5. Select Concentrations (e.g., IC25, IC50, IC75) D->E Use IC50 to inform follow-up experiments F 6. Apoptosis Assays - Western Blot (Cleaved Caspase-3, PARP) - Caspase Activity Assay E->F G 7. Data Analysis & Interpretation F->G WB_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE Electrophoresis B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection (ECL) G->H I 9. Image Analysis H->I

Application Notes and Protocols for the Use of Territrem B in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Territrem B is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. It has been identified as a potent and irreversible inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine.[1][2] The inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, a mechanism that is the basis for several approved treatments for the symptomatic relief of Alzheimer's disease.[3][4] This document provides a detailed overview of this compound, its known mechanisms of action, and protocols for its application in in vitro and in vivo models relevant to neurodegenerative disease research.

Mechanism of Action

This compound is a highly selective, noncovalent, yet irreversible inhibitor of acetylcholinesterase.[1][2] Unlike many irreversible inhibitors that form a covalent bond with the enzyme, this compound becomes trapped within the active site gorge of AChE.[1][2] This unique mechanism results in a very low overall inhibition constant of 0.01 nM⁻¹ min⁻¹.[1][2]

Key Characteristics of this compound Inhibition of Acetylcholinesterase:

  • High Selectivity: this compound is significantly more selective for AChE over butyrylcholinesterase (BChE), which is an advantage for therapeutic applications targeting AChE.[2]

  • Irreversibility: The binding is functionally irreversible under physiological conditions.[1][2]

  • Noncovalent Nature: The irreversible binding is not due to the formation of a covalent bond.[1][2]

The primary known mechanism of this compound's neurological effects is the potentiation of cholinergic signaling. However, as a tremorgenic mycotoxin, other potential mechanisms that may contribute to its neurotoxicity and potential relevance in neurodegenerative models could include alterations in neurotransmitter release and disruptions in calcium homeostasis, as seen with other mycotoxins.[5][6][7]

Quantitative Data

The following table summarizes the key quantitative data available for this compound's interaction with acetylcholinesterase.

ParameterValueEnzyme SourceReference
Overall Inhibition Constant 0.01 nM⁻¹ min⁻¹Electric Eel AChE[1][2]
Binding Stoichiometry 1:1 (this compound:AChE)Electric Eel AChE[2]

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound in a Cholinergic Neuron

The following diagram illustrates the primary mechanism of action of this compound at a cholinergic synapse.

TerritremB_Signaling ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds TerritremB This compound TerritremB->AChE Signal Downstream Signaling AChR->Signal

Caption: this compound inhibits AChE, increasing ACh in the synapse and enhancing postsynaptic signaling.

General Experimental Workflow for Evaluating this compound in an In Vitro Neurodegeneration Model

This workflow outlines the steps to assess the neuroprotective or neurotoxic effects of this compound in a cell-based model of neurodegeneration.

in_vitro_workflow start Start: Neuronal Cell Culture (e.g., SH-SY5Y, PC12, primary neurons) induce_pathology Induce Neurodegenerative Phenotype (e.g., Aβ oligomers, MPP+, rotenone) start->induce_pathology treat_trb Treat with this compound (Dose-response and time-course) induce_pathology->treat_trb assess_viability Assess Cell Viability (MTT, LDH assay) treat_trb->assess_viability measure_ache Measure AChE Activity treat_trb->measure_ache analyze_markers Analyze Disease-Specific Markers (e.g., protein aggregation, oxidative stress, apoptosis) treat_trb->analyze_markers end End: Data Analysis and Interpretation assess_viability->end measure_ache->end analyze_markers->end

Caption: Workflow for in vitro testing of this compound in neurodegeneration models.

Experimental Protocols

In Vitro Protocol: Assessing the Neuroprotective Effects of this compound in a Cellular Model of Alzheimer's Disease

Objective: To determine if this compound can protect neuronal cells from amyloid-beta (Aβ)-induced toxicity.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons.

  • Cell culture medium and supplements.

  • This compound (dissolved in a suitable solvent, e.g., DMSO).

  • Amyloid-beta (1-42) oligomers.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit.

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit.

  • Acetylcholinesterase activity assay kit.

  • Reagents for immunocytochemistry or Western blotting (e.g., antibodies against cleaved caspase-3, 4-HNE).

Procedure:

  • Cell Culture: Plate neuronal cells at an appropriate density in 96-well plates for viability assays or larger formats for biochemical and imaging assays. Allow cells to adhere and differentiate if necessary.

  • Induction of Aβ Toxicity: Prepare Aβ(1-42) oligomers according to established protocols. Treat the cells with a pre-determined toxic concentration of Aβ oligomers.

  • This compound Treatment: Co-treat or pre-treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24-48 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Measure the metabolic activity of the cells as an indicator of viability.

    • LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death.

  • Measurement of AChE Activity: Lyse a parallel set of treated cells and measure AChE activity using a colorimetric assay to confirm target engagement by this compound.

  • Analysis of Neuroprotective Markers (Optional):

    • Oxidative Stress: Stain cells with markers for oxidative stress (e.g., CellROX) or perform Western blotting for markers like 4-HNE.

    • Apoptosis: Perform immunocytochemistry or Western blotting for cleaved caspase-3.

Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

  • Determine the EC50 of this compound for neuroprotection.

  • Measure the IC50 of this compound for AChE inhibition in the cellular context.

In Vivo Protocol: Evaluation of this compound in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To assess the effects of this compound on cognitive function and neuropathology in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD, APP/PS1).

Materials:

  • Transgenic AD mice and wild-type littermate controls.

  • This compound.

  • Vehicle for administration (e.g., saline with a solubilizing agent).

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze).

  • Equipment for tissue processing and histological analysis.

  • Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-p-tau, anti-Iba1, anti-GFAP).

  • Acetylcholinesterase activity assay kit.

Procedure:

  • Animal Dosing: Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) daily for a specified period (e.g., 4 weeks).

  • Behavioral Testing:

    • Morris Water Maze: Assess spatial learning and memory.

    • Y-Maze: Evaluate short-term working memory.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.

  • Biochemical Analysis:

    • Homogenize one brain hemisphere and measure AChE activity to confirm target engagement.

    • Measure levels of soluble and insoluble Aβ using ELISA.

  • Histopathological Analysis:

    • Process the other brain hemisphere for immunohistochemistry.

    • Stain brain sections for Aβ plaques, hyperphosphorylated tau, microgliosis (Iba1), and astrocytosis (GFAP).

  • Image Analysis: Quantify the plaque load, tau pathology, and glial activation in specific brain regions (e.g., hippocampus, cortex).

Data Analysis:

  • Compare behavioral performance between treatment groups.

  • Analyze differences in biochemical markers and histopathological readouts.

  • Correlate AChE inhibition with behavioral and pathological outcomes.

Considerations and Limitations

  • Neurotoxicity: As a tremorgenic mycotoxin, this compound has inherent neurotoxic properties.[8] It is crucial to establish a therapeutic window where AChE inhibition is achieved without significant toxicity.

  • Blood-Brain Barrier Penetration: The ability of this compound to cross the blood-brain barrier in relevant concentrations needs to be thoroughly characterized.

  • Off-Target Effects: While highly selective for AChE over BChE, potential off-target effects, especially at higher concentrations, should be investigated. This could involve exploring its impact on neurotransmitter release and calcium signaling.[5][6][7]

  • Limited Data: The current literature on this compound in the context of specific neurodegenerative disease models is sparse. The provided protocols are based on its known mechanism of action and are intended as a starting point for further investigation.

Conclusion

This compound's potent and selective irreversible inhibition of acetylcholinesterase makes it a compound of interest for neurodegenerative disease research, particularly for Alzheimer's disease. The provided application notes and protocols offer a framework for researchers to explore the therapeutic potential and underlying mechanisms of this compound in relevant in vitro and in vivo models. Careful consideration of its toxicological profile is essential for advancing its study as a potential neuroprotective agent.

References

Territrem B: A Potent Pharmacological Tool for Cholinergic Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Territrem B is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. It has emerged as a valuable pharmacological tool for studying the cholinergic nervous system due to its potent, selective, and irreversible inhibition of acetylcholinesterase (AChE), the key enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] Unlike many classic organophosphate and carbamate inhibitors that form a covalent bond with the enzyme, this compound exhibits a unique non-covalent, yet irreversible, binding mechanism.[1] This property, along with its high selectivity for AChE over butyrylcholinesterase (BuChE), makes it a precise tool for investigating the role of AChE in various physiological and pathological processes.

These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to study cholinergic function, including in vitro enzyme kinetics, cellular electrophysiology, and in vivo assessment of acetylcholine levels.

Mechanism of Action

This compound acts as a potent inhibitor of acetylcholinesterase.[1] Its mechanism is distinct from typical irreversible inhibitors as it does not form a covalent bond with the active site of the enzyme.[1] Instead, it is believed to become "trapped" within the narrow gorge of the AChE active site, effectively blocking the entry of acetylcholine.[1] This results in a quasi-irreversible inhibition.

Data Presentation

Table 1: In Vitro Inhibition of Acetylcholinesterase by this compound and its Derivatives
CompoundEnzyme SourceInhibition ConstantIC50 ValueReference
This compoundElectric Eel AChEk_overall = 0.01 nM⁻¹ min⁻¹-[1]
This compound-K_i = 1.7 nM-[3]
Territrem DerivativesAspergillus terreus-4.2 - 5700 nM[4]

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay using Ellman's Method

This protocol describes the determination of the inhibitory activity of this compound on acetylcholinesterase using a modified Ellman's colorimetric method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or other sources

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in phosphate buffer.

    • Prepare a 10 mM stock solution of ATCI in deionized water.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of different concentrations of this compound solution. For the control, add 20 µL of buffer or solvent.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the AChE solution to each well and incubate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay in 96-well Plate cluster_analysis Data Analysis AChE AChE Solution Mix3 Add AChE Incubate AChE->Mix3 TRB This compound Dilutions Mix1 Add this compound (or control) TRB->Mix1 ATCI ATCI Solution Mix5 Add ATCI (Start Reaction) ATCI->Mix5 DTNB DTNB Solution Mix4 Add DTNB DTNB->Mix4 Mix2 Add Buffer Mix1->Mix2 Mix2->Mix3 Mix3->Mix4 Mix4->Mix5 Measure Measure Absorbance at 412 nm Mix5->Measure Calculate Calculate Reaction Rate & % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Determine IC50 Calculate->Plot

Protocol 2: Electrophysiological Recording of Acetylcholine-Induced Currents in Snail Neurons

This protocol outlines the use of two-electrode voltage-clamp to measure the effect of this compound on acetylcholine-induced currents in isolated snail neurons.[5]

Materials:

  • Isolated snail neurons (e.g., from Achatina fulica)

  • Two-electrode voltage-clamp setup

  • Perfusion system

  • Normal snail saline solution

  • Acetylcholine chloride

  • This compound

Procedure:

  • Neuron Preparation:

    • Isolate individual neurons from the snail ganglion following established dissection procedures.

    • Place the isolated neuron in a recording chamber continuously perfused with normal snail saline.

  • Electrophysiological Recording:

    • Impale the neuron with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Drug Application:

    • Establish a stable baseline recording.

    • Apply acetylcholine (e.g., 10 µM) via the perfusion system for a short duration to elicit an inward current.

    • Wash out the acetylcholine and allow the current to return to baseline.

    • Perfuse the chamber with a solution containing this compound (e.g., 1-10 µM) for a defined period.

    • Re-apply acetylcholine in the presence of this compound and record the current response.

  • Data Analysis:

    • Measure the peak amplitude and duration of the acetylcholine-induced current before and after the application of this compound.

    • Compare the potentiation of the current by this compound.

G cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Neuron Isolated Snail Neuron Impale Impale Neuron Clamp at -60 mV Neuron->Impale TEVC Two-Electrode Voltage Clamp TEVC->Impale Perfusion Perfusion System ACh_pre Apply Acetylcholine (Control) Perfusion->ACh_pre Wash1 Washout Perfusion->Wash1 TRB_app Apply this compound Perfusion->TRB_app ACh_post Apply Acetylcholine (in presence of TRB) Perfusion->ACh_post Wash2 Washout Perfusion->Wash2 Baseline Record Baseline Current Impale->Baseline Baseline->ACh_pre ACh_pre->Wash1 Wash1->TRB_app TRB_app->ACh_post ACh_post->Wash2 Measure Measure Peak Current Amplitude & Duration Wash2->Measure Compare Compare ACh response before and after TRB Measure->Compare

Protocol 3: In Vivo Microdialysis for Acetylcholine Measurement (General Protocol)

This protocol provides a general framework for using in vivo microdialysis to assess the effect of this compound on extracellular acetylcholine levels in a specific brain region of a freely moving animal.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD) for acetylcholine analysis

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Anesthetics

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

    • Establish a stable baseline of acetylcholine levels.

    • Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

    • Continue to collect dialysate samples to monitor changes in extracellular acetylcholine levels.

  • Sample Analysis:

    • Analyze the collected dialysate samples for acetylcholine concentration using an HPLC-ECD system.

  • Data Analysis:

    • Express the acetylcholine concentrations as a percentage of the baseline levels.

    • Plot the time course of acetylcholine changes following this compound administration.

G cluster_surgery Surgical Preparation cluster_dialysis Microdialysis Procedure cluster_analysis Analysis Anesthetize Anesthetize Animal Stereotaxic Stereotaxic Surgery Anesthetize->Stereotaxic Implant Implant Guide Cannula Stereotaxic->Implant Recover Recovery Period Implant->Recover InsertProbe Insert Microdialysis Probe Recover->InsertProbe Perfuse Perfuse with aCSF InsertProbe->Perfuse CollectBaseline Collect Baseline Samples Perfuse->CollectBaseline AdministerTRB Administer this compound CollectBaseline->AdministerTRB CollectPost Collect Post-Treatment Samples AdministerTRB->CollectPost HPLC Analyze ACh via HPLC-ECD CollectPost->HPLC AnalyzeData Calculate % Change from Baseline HPLC->AnalyzeData

Signaling Pathway

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) in Vesicles Release Release into Synaptic Cleft ACh_vesicle->Release ACh_synapse Acetylcholine (ACh) Release->ACh_synapse Receptor Cholinergic Receptors (Nicotinic/Muscarinic) ACh_synapse->Receptor Binds AChE Acetylcholinesterase (AChE) TerritremB This compound Breakdown Choline + Acetate Signal Postsynaptic Signal Receptor->Signal

References

Application Notes and Protocols for the Analytical Detection of Territrem B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Territrem B is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus.[1][2] This secondary metabolite is of significant concern due to its neurotoxic effects, which include causing whole-body tremors, convulsions, and even death in animal studies.[1][2][3] Furthermore, this compound has been identified as a potent, irreversible inhibitor of the enzyme acetylcholinesterase (AChE), highlighting its potential impact on neurological functions.[1][4][5][6] Given its toxicity, robust and sensitive analytical methods are crucial for its detection and quantification in various matrices, particularly in agricultural commodities and research samples.

This document provides detailed protocols for the extraction, detection, and quantification of this compound using common analytical techniques, including High-Performance Liquid Chromatography (HPLC).

Analytical Methods

Several chromatographic methods have been established for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and reliable technique.[1][2][7] For initial screening or qualitative analysis, Thin-Layer Chromatography (TLC) can be employed.[7] For higher sensitivity and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method for mycotoxin analysis.[8][9] Additionally, immunoassays like ELISA can be developed for rapid screening, contingent on the availability of specific antibodies.[10]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated HPLC-UV method for the determination of this compound in a rice medium.

Table 1: Performance of HPLC-UV Method for this compound Detection

Parameter Value
Instrumentation HPLC with UV Detector
Column Reverse Phase C18 (4.6 x 250 mm)
Detection Wavelength 335 nm[1][7]
Mobile Phase Acetonitrile: Methanol: Water (6:4:1, v/v/v)
Linear Range 0 to 250 ng/L[1][2][7]
Linear Regression (r²) 0.9998[1][2][7]
Recovery Rate 91.5% to 95.2% (at 50, 100, 200 ng/L)[1][2][7]
Precision (Intra-day RSD) 1.6% - 2.8%[1][2][7]
Precision (Inter-day RSD) 0.6% - 2.3%[1][2][7]

| Coefficient of Variation | < 2.1%[1][2][7] |

Experimental Workflows and Protocols

The overall workflow for this compound analysis involves sample preparation followed by analytical detection.

G cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Sample (e.g., Rice Culture) Extract Solvent Extraction (Chloroform or Methanol) Sample->Extract Cleanup Cleanup & Concentration (Silica Gel or Evaporation) Extract->Cleanup TLC TLC Screening Cleanup->TLC Analysis HPLC HPLC-UV Quantitation Cleanup->HPLC LCMS LC-MS/MS Confirmation Cleanup->LCMS Data Data Analysis & Quantification TLC->Data HPLC->Data LCMS->Data

Figure 1. General workflow for this compound analysis.
Protocol 1: Sample Preparation and Extraction

This protocol describes the extraction of this compound from a solid culture medium, such as rice.[7][11][12]

Materials:

  • Sample containing Aspergillus terreus culture (e.g., 50 g rice media).

  • Chloroform or Methanol.

  • Anhydrous sodium sulfate.

  • Filter paper.

  • Rotary evaporator.

  • Glass flasks.

Procedure:

  • Homogenization: Homogenize the solid culture sample.

  • Extraction:

    • Add 100 mL of chloroform (or methanol) to the homogenized sample in a flask.

    • Shake vigorously for 30 minutes at room temperature.

    • Filter the mixture through filter paper containing anhydrous sodium sulfate to remove particulates and water.

  • Concentration:

    • Collect the filtrate in a clean flask.

    • Evaporate the solvent to dryness using a rotary evaporator under reduced pressure.

  • Reconstitution:

    • Dissolve the dried extract in a known volume of methanol (e.g., 1 mL) for subsequent analysis.[7]

    • Filter the reconstituted solution through a 0.45 µm syringe filter before injection into the HPLC system.[7]

Protocol 2: HPLC-UV Analysis

This protocol provides a detailed method for the quantitative analysis of this compound using reverse-phase HPLC with UV detection.[1][7]

G node_prep Prepare Mobile Phase (ACN:MeOH:H2O at 6:4:1) node_system Equilibrate HPLC System (C18 Column, 1.0 mL/min) node_prep->node_system node_std Prepare Standard Curve (0-250 ng/L in Methanol) node_quant Quantify using Standard Curve node_std->node_quant node_inject Inject Sample or Standard (20 µL) node_system->node_inject node_sep Isocratic Separation node_inject->node_sep node_detect UV Detection at 335 nm node_sep->node_detect node_detect->node_quant

Figure 2. Workflow for the HPLC-UV detection of this compound.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Vercopak Intersil 5 ODS column (C18, 4.6 × 250 mm).[7]

  • Mobile Phase: Acetonitrile: Methanol: Water at a ratio of 6:4:1 (v/v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 335 nm.[1][7]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions with methanol to create calibration standards with concentrations of 0, 20, 50, 80, 150, 200, and 250 ng/L.[7]

  • System Equilibration:

    • Pump the mobile phase through the HPLC system until a stable baseline is achieved.

  • Analysis:

    • Inject the prepared standards to generate a calibration curve.

    • Inject the reconstituted sample extracts.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of this compound in the sample using the linear regression equation derived from the standard curve.[1][7]

Protocol 3: General ELISA Protocol (Conceptual)

G node_coat Coat Plate with This compound-Protein Conjugate node_wash1 Wash node_coat->node_wash1 node_block Block with BSA or Casein node_wash1->node_block node_wash2 Wash node_block->node_wash2 node_add_sample Add Sample/Standard & Anti-Territrem B Antibody node_wash2->node_add_sample node_wash3 Wash node_add_sample->node_wash3 node_add_secondary Add HRP-Conjugated Secondary Antibody node_wash3->node_add_secondary node_wash4 Wash node_add_secondary->node_wash4 node_add_sub Add TMB Substrate node_wash4->node_add_sub node_stop Add Stop Solution node_add_sub->node_stop node_read Read Absorbance at 450 nm node_stop->node_read

Figure 3. General workflow for a competitive ELISA.

Procedure (Competitive ELISA):

  • Plate Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-KLH) and incubate overnight.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours.

  • Washing: Repeat the wash step.

  • Competitive Reaction: Add standards or samples simultaneously with a limited amount of anti-Territrem B primary antibody to the wells. Incubate for 1-2 hours. Free this compound in the sample will compete with the coated this compound for antibody binding.

  • Washing: Repeat the wash step to remove unbound antibodies.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-anti-rabbit IgG) and incubate for 1 hour.

  • Washing: Repeat the wash step to remove the unbound secondary antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate to a colored product.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

References

Territrem B: A Powerful Tool for Elucidating Cholinergic Synaptic Transmission

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Territrem B is a potent and selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[1][2] This mycotoxin, originally isolated from the fungus Aspergillus terreus, has emerged as a valuable pharmacological tool for studying the intricacies of synaptic transmission.[3] Its irreversible and non-competitive inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby potentiating cholinergic signaling.[2][4] This property makes this compound an excellent candidate for investigating the role of ACh in various physiological and pathological processes, including learning, memory, and neuromuscular communication. These application notes provide detailed protocols for utilizing this compound in both biochemical and electrophysiological studies of synaptic transmission.

Mechanism of Action

This compound acts as a potent, irreversible inhibitor of acetylcholinesterase (AChE).[2] Unlike many other AChE inhibitors that form a covalent bond with the enzyme's active site, this compound exhibits a noncovalent yet irreversible binding mechanism.[2] Structural studies have revealed that this compound binds to a site that spans both the catalytic and peripheral anionic sites of human AChE.[1] This unique binding mode is thought to trap the inhibitor within the active site gorge of the enzyme, leading to a long-lasting inhibition of its activity.[2] The inhibition is highly specific for AChE, with little to no effect on butyrylcholinesterase (BChE).[5]

The primary consequence of AChE inhibition by this compound at the synapse is the prolonged presence of acetylcholine in the synaptic cleft. This leads to an enhanced activation of postsynaptic acetylcholine receptors (both nicotinic and muscarinic), resulting in the potentiation of cholinergic neurotransmission.[4]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with acetylcholinesterase.

Table 1: Inhibitory Constants for this compound against Acetylcholinesterase

ParameterValueSpecies/Enzyme SourceReference
Ki 1.7 nMHuman Acetylcholinesterase[1][3]
Overall Inhibition Constant 0.01 nM-1 min-1Not Specified[2]

Table 2: Comparative IC50 Values for Acetylcholinesterase Inhibitors

CompoundIC50Species/Enzyme SourceReference
Chlorpyrifos-oxon27 nMElectric Eel[6]
Phosmet-oxon70 nMElectric Eel[6]
Diazinon-oxon1.03 µMElectric Eel[6]
Pirimicarb61 µMElectric Eel[6]
Rivastigmine53 µMElectric Eel[6]
Chlorpyrifos-oxon0.2 - 29 µM (range)Human Blood[6]

Note: Specific IC50 values for this compound were not available in the searched literature, but its low Ki value suggests a high potency.

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay using the Ellman Method

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on purified acetylcholinesterase.

Materials:

  • Purified Acetylcholinesterase (e.g., from electric eel)

  • This compound

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by serial dilution in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of ATCI in phosphate buffer.

    • Prepare a working solution of acetylcholinesterase in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • AChE solution

      • This compound solution (or vehicle for control)

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • To initiate the reaction, add the DTNB solution followed by the ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings at regular intervals (e.g., every minute) for a set period to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Diagram: Workflow for AChE Inhibition Assay

G prep_reagents Prepare Reagents (this compound, AChE, DTNB, ATCI) assay_setup Set up 96-well Plate (Buffer, AChE, this compound) prep_reagents->assay_setup incubation Incubate (Allow inhibitor binding) assay_setup->incubation add_reagents Add DTNB and ATCI (Initiate reaction) incubation->add_reagents measure Measure Absorbance at 412 nm (Monitor reaction progress) add_reagents->measure analyze Data Analysis (Calculate % inhibition and IC50) measure->analyze

Caption: Workflow for determining AChE inhibition.

Protocol 2: Electrophysiological Recording of Acetylcholine-Induced Currents in Neurons

This protocol is adapted from a study on snail neurons and can be modified for other neuronal preparations to investigate the effect of this compound on cholinergic responses.[4]

Materials:

  • Isolated neurons (e.g., from snail ganglia or cultured neurons)

  • External recording solution (e.g., snail saline)

  • Internal pipette solution

  • Acetylcholine (ACh)

  • This compound

  • Patch-clamp electrophysiology setup (amplifier, micromanipulator, perfusion system)

Procedure:

  • Cell Preparation:

    • Isolate and prepare the neurons for patch-clamp recording.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Clamp the neuron at a holding potential of -60 mV.

  • Application of Acetylcholine:

    • Perfuse the neuron with the external solution.

    • Apply a brief pulse of ACh to the neuron using a puffer pipette to elicit an inward current.

    • Wash out the ACh and allow the current to return to baseline.

  • Application of this compound:

    • Perfuse the neuron with the external solution containing a known concentration of this compound for a defined period (e.g., 5-10 minutes).

  • Post-Inhibitor Acetylcholine Application:

    • While still in the presence of this compound, apply another brief pulse of ACh with the same parameters as in step 3.

  • Data Analysis:

    • Measure the peak amplitude and duration of the ACh-induced currents before and after the application of this compound.

    • Compare the responses to determine the potentiating effect of this compound.

    • Perform a dose-response analysis by repeating the experiment with different concentrations of this compound.

Diagram: Signaling Pathway of Potentiated Cholinergic Transmission

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds TerritremB This compound TerritremB->AChE Inhibits Response Postsynaptic Response (e.g., Inward Current) AChR->Response Activates

Caption: Potentiation of cholinergic signaling by this compound.

Applications in Research and Drug Development

  • Studying Synaptic Plasticity: By manipulating the levels of acetylcholine at the synapse, this compound can be used to investigate the role of cholinergic signaling in long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms underlying learning and memory.

  • Investigating Neuromuscular Transmission: this compound can be used to study the physiology and pathophysiology of the neuromuscular junction, providing insights into diseases such as myasthenia gravis.

  • Screening for Novel Cholinergic Drugs: The protocols described here can be adapted for high-throughput screening of compound libraries to identify new modulators of acetylcholinesterase and cholinergic signaling.

  • Elucidating the Role of ACh in Different Brain Regions: By applying this compound to specific brain slices, researchers can dissect the role of acetylcholine in various neural circuits and behaviors.

Conclusion

This compound is a highly effective and specific tool for the experimental manipulation of cholinergic synaptic transmission. Its potent and irreversible inhibition of acetylcholinesterase allows for the controlled enhancement of acetylcholine signaling, providing a powerful method to explore the multifaceted roles of this critical neurotransmitter in the nervous system. The detailed protocols and data provided in these application notes are intended to facilitate the use of this compound in a variety of research and drug development settings.

References

Troubleshooting & Optimization

Territrem B stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and storage of Territrem B, a potent and irreversible acetylcholinesterase (AChE) inhibitor. The information is intended to help researchers handle and store this compound appropriately to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light. Following these conditions, the compound is reported to be stable for at least two years.

Q2: How should I store solutions of this compound?

Solutions of this compound should be prepared fresh for immediate use whenever possible. If storage is necessary, it is recommended to store solutions at -20°C for up to one month.[1] Some suppliers suggest storing solutions at -80°C for up to six months, protected from light and under an inert atmosphere like nitrogen. Before use, frozen solutions should be allowed to equilibrate to room temperature, and it's crucial to ensure that no precipitate has formed.

Q3: In which solvents is this compound soluble?

This compound is soluble in several organic solvents, including methanol, ethanol, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] It is insoluble in water.[1]

Q4: Is this compound stable at room temperature?

This compound is considered stable for shipping at ambient temperatures.[1] However, for long-term storage, the recommended condition is -20°C.

Q5: What are the known degradation pathways for this compound?

While specific studies on the forced degradation of this compound are limited, a known metabolite, this compound', has been identified. The formation of this compound' involves the insertion of an oxygen atom to create an additional pyrone ring, suggesting that oxidation is a potential degradation pathway.[3] The biotransformation of territrems in a biological context involves hydroxylation and O-demethylation, primarily carried out by cytochrome P-450 enzymes.

Q6: How can I detect this compound and its potential degradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the determination of this compound. A reverse-phase C18 column can be used with a mobile phase consisting of a mixture of methanol and water, with UV detection at 335 nm. This method can also be adapted to detect potential degradation products, which would likely have different retention times.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of biological activity of this compound solution - Improper storage of the solution (e.g., at room temperature for an extended period).- Repeated freeze-thaw cycles.- Exposure to light.- Prepare fresh solutions for each experiment.- If storage is necessary, aliquot the solution into single-use vials to avoid multiple freeze-thaw cycles.- Store solutions protected from light at -20°C or -80°C.
Precipitate observed in a previously clear solution - The solubility limit has been exceeded.- The solution was not fully equilibrated to room temperature before use.- Solvent evaporation.- Gently warm the solution and vortex to redissolve the precipitate.- Ensure the solution is at room temperature before use.- Use tightly sealed vials to prevent solvent evaporation.
Inconsistent experimental results - Degradation of this compound stock.- Inaccurate concentration of the working solution.- Verify the storage conditions and age of the solid compound and solutions.- Use a validated analytical method, such as HPLC-UV, to confirm the concentration and purity of your this compound solution.

Stability and Solubility Data

Table 1: Solubility of this compound

SolventSolubilityReference
MethanolSoluble[1][2]
EthanolSoluble[2]
ChloroformSoluble[1]
Dimethylformamide (DMF)Soluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]
WaterInsoluble[1]

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional ConditionsReference
Solid-20°CAt least 2 yearsProtect from light
Solution-20°CUp to 1 monthProtect from light[1]
Solution-80°CUp to 6 monthsProtect from light, store under nitrogen

Experimental Protocols

General Protocol for Stability Testing of this compound (Based on ICH Guidelines)

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to 60°C for 48 hours. Also, incubate the stock solution at 60°C for 48 hours.

  • Photostability: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours for solutions; 0, 24, 48 hours for solid), withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a validated stability-indicating HPLC method (see below for a general method).

4. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point.

  • Identify and quantify any degradation products.

  • Determine the degradation kinetics if significant degradation is observed.

General HPLC Method for this compound Analysis
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 335 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_solid Solid this compound thermal Thermal (60°C) prep_solid->thermal photo Photolytic (UV/Vis Light) prep_solid->photo prep_solution This compound Stock Solution acid Acidic Hydrolysis (0.1N HCl, 60°C) prep_solution->acid base Alkaline Hydrolysis (0.1N NaOH, 60°C) prep_solution->base oxidation Oxidation (3% H2O2, RT) prep_solution->oxidation prep_solution->thermal prep_solution->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (% Degradation, Kinetics) hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

degradation_pathway territrem_b This compound (C29H34O9) territrem_b_prime This compound' (C29H34O10) territrem_b->territrem_b_prime Oxidation (+O) other_products Other Degradation Products territrem_b->other_products Hydrolysis, Photolysis, etc.

Caption: Postulated Degradation Pathway of this compound.

References

Technical Support Center: Acetylcholinesterase Assays with Territrem B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for acetylcholinesterase (AChE) assays involving the inhibitor Territrem B. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of this potent fungal mycotoxin in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action on acetylcholinesterase?

This compound is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus.[1][2] It is a potent and highly selective inhibitor of acetylcholinesterase (AChE).[1][2] Unlike common irreversible inhibitors that form a covalent bond with the enzyme, this compound exhibits a unique noncovalent yet irreversible binding mechanism.[1][3][4] Molecular modeling studies suggest that this compound becomes "trapped" within the active-site gorge of the AChE enzyme.[1][5] This binding spans both the peripheral and catalytic sites of the enzyme.[5][6]

Q2: Is this compound also an inhibitor of butyrylcholinesterase (BChE)?

No, this compound is highly selective for acetylcholinesterase (AChE) and has been shown to have no inhibitory effect on horse serum butyrylcholinesterase (BChE).[2] This selectivity makes it a useful tool for studying the specific roles of AChE.

Q3: What are the reported inhibitory constants for this compound against AChE?

This compound is a potent inhibitor of AChE. The binding constant (Ki) has been reported to be 1.7 nM.[7] It exhibits quasi-first-order kinetics with an overall inhibition constant of 0.01 nM⁻¹ min⁻¹.[1][4]

Q4: Can the activity of AChE inhibited by this compound be restored?

The inhibition of AChE by this compound is considered irreversible under typical experimental conditions.[1][7] Attempts to regenerate the enzyme activity using the oxime agent 2-PAM, which is effective against some irreversible inhibitors, have been unsuccessful.[1][3][4] However, it has been shown that 8 M urea can release the bound this compound from the enzyme.[1][3][4]

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected inhibition of AChE by this compound.

Possible Cause 1: Presence of detergents like Triton X-100 in the assay buffer.

  • Explanation: The presence of Triton X-100 can prevent the binding of this compound to AChE.[1][3][4]

  • Solution:

    • Avoid using Triton X-100 in your assay buffer when working with this compound.

    • If the detergent is necessary for your experimental setup, pre-incubate AChE with this compound before adding Triton X-100 to the solution.[1][3][4]

Possible Cause 2: High salt concentration.

  • Explanation: High concentrations of sodium chloride (NaCl) have been shown to enhance the binding of this compound to AChE.[1][3][4] Inconsistent salt concentrations between experiments could lead to variable inhibition.

  • Solution:

    • Maintain a consistent and well-documented salt concentration in your assay buffer across all experiments for reproducible results.

    • If you are observing lower than expected inhibition, consider if the salt concentration is too low compared to established protocols.

Possible Cause 3: Issues with this compound solution.

  • Explanation: Like many organic compounds, this compound may have limited solubility in aqueous buffers. Improperly dissolved or degraded inhibitor will lead to inaccurate concentrations and reduced inhibitory effect.

  • Solution:

    • Prepare stock solutions of this compound in an appropriate organic solvent, such as methanol, before diluting into the assay buffer.[3]

    • Ensure the final concentration of the organic solvent in the assay is low and consistent across all wells, including controls, to avoid solvent effects on enzyme activity.

    • Store the this compound stock solution at -20°C and protect it from light to prevent degradation.[8]

Problem 2: Interference with the Ellman's Assay.

Possible Cause: this compound reacting with Ellman's reagent (DTNB).

  • Explanation: The Ellman's assay relies on the reaction of thiocholine (the product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB).[9][10][11] Some compounds can interfere with this reaction by reacting directly with DTNB. While direct interference by this compound is not explicitly documented in the provided results, it is a possibility for any test compound.

  • Solution:

    • Run a control experiment containing this compound and DTNB in the assay buffer without the enzyme or substrate. If a color change is observed, this indicates direct interference.

    • If interference is confirmed, consider using an alternative AChE assay method that does not rely on DTNB, such as a chemiluminescence-based assay or a fluorometric assay.[11][12]

Problem 3: Unexpected results when using different AChE sources.

Possible Cause: Species-specific differences in AChE structure.

  • Explanation: The structure of the active-site gorge of AChE can vary between species.[13] Although this compound is a potent inhibitor of AChE from electric eel and human sources, its affinity and binding kinetics might differ with AChE from other organisms.[2][5][6]

  • Solution:

    • Be aware that IC50 values and binding characteristics can be specific to the source of the AChE.

    • When comparing results, ensure the same source of AChE was used. If you are establishing a new model, you may need to perform initial dose-response curves to characterize the inhibition by this compound for your specific enzyme source.

Quantitative Data Summary

ParameterValueEnzyme SourceReference
Binding Constant (Ki) 1.7 nMNot Specified[7]
Overall Inhibition Constant 0.01 nM⁻¹ min⁻¹Eel AChE[1][4]
Stoichiometry of Binding 1:1Eel AChE[1][3][4]

Experimental Protocols

General Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

This protocol is a generalized procedure based on the principles of the Ellman's method, which is commonly used in the cited literature.[3][14]

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • This compound stock solution (in methanol)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 7.0 or 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare the working AChE solution by diluting the stock enzyme in the phosphate buffer.

    • Prepare the substrate solution (ATCI) and DTNB solution in the phosphate buffer.

    • Prepare serial dilutions of the this compound stock solution in the phosphate buffer.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the phosphate buffer.

    • Add the this compound dilutions to the appropriate wells.

    • Add a control with an equal amount of methanol (the solvent for this compound) to the control wells.[3]

    • Add the AChE solution to all wells.

    • Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme.[3]

    • Initiate the reaction by adding a mixture of DTNB and ATCI to all wells.[3]

    • Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes) or as an endpoint reading after a specific incubation time.[9]

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the change in absorbance over time.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Activity of Control - Activity of Test) / Activity of Control] * 100

Visualizations

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Noncovalent, Irreversible) TerritremB This compound TerritremB->AChE Inhibition AChE_Assay_Workflow start Start prepare_reagents Prepare Reagents (AChE, this compound, DTNB, Substrate) start->prepare_reagents pre_incubation Pre-incubate AChE with this compound prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add DTNB + Substrate) pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 412 nm initiate_reaction->measure_absorbance analyze_data Calculate % Inhibition measure_absorbance->analyze_data end End analyze_data->end Troubleshooting_Logic start Inconsistent/Low Inhibition? detergent Is Triton X-100 present? start->detergent preincubate Solution: Pre-incubate inhibitor and enzyme before adding detergent. detergent->preincubate Yes salt Is salt concentration consistent? detergent->salt No end Problem Resolved preincubate->end adjust_salt Solution: Maintain consistent salt concentration. salt->adjust_salt No inhibitor_prep Is inhibitor solution prepared correctly? salt->inhibitor_prep Yes adjust_salt->end remake_inhibitor Solution: Prepare fresh stock in appropriate solvent. inhibitor_prep->remake_inhibitor No inhibitor_prep->end Yes remake_inhibitor->end

References

Technical Support Center: Optimizing Territrem B Working Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the working concentration of Territrem B in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a fungal meroterpenoid isolated from Aspergillus terreus. It acts as a potent and irreversible inhibitor of acetylcholinesterase (AChE).[1][2] The inhibition mechanism is unique as it is noncovalent, where the molecule becomes trapped within the active site gorge of the enzyme.[2] This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in continuous nerve impulse transmission.

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: While the IC50 values for this compound against purified acetylcholinesterase are in the low nanomolar range (0.006-0.008 µM), the optimal working concentration in cell-based assays can be significantly different due to factors like cell membrane permeability and cellular metabolism. Without specific literature on this compound's use in cell culture, a broad starting range of 0.1 µM to 100 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: Which cell lines are appropriate for studying the effects of this compound?

A3: Given that this compound's primary target is acetylcholinesterase, neuronal cell lines are the most relevant models. Commonly used human neuroblastoma cell lines like SH-SY5Y are suitable for AChE inhibition assays.[1][3][4] Other neuronal cell lines such as PC-12, which can be differentiated into neuron-like cells, are also excellent models for studying neuronal signaling and neurotoxicity.[5][6][7]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is typically a solid powder. To prepare a stock solution, dissolve it in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound - Concentration too low: The applied concentration may be insufficient to inhibit AChE in your specific cell line. - Incorrect experimental endpoint: The chosen assay may not be sensitive enough to detect the effects of AChE inhibition. - Compound degradation: The this compound stock solution may have degraded.- Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 200 µM). - Use a more direct measure of AChE activity or a downstream signaling event known to be affected by acetylcholine accumulation. - Prepare a fresh stock solution of this compound.
High levels of cell death or cytotoxicity - Concentration too high: The working concentration of this compound may be toxic to the cells. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. - Cholinergic crisis: Excessive accumulation of acetylcholine can lead to excitotoxicity and cell death in neuronal cultures.[8]- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your cell line. - Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5%). - Reduce the concentration of this compound to a non-toxic but effective level.
Inconsistent or variable results - Cell culture variability: Inconsistent cell density, passage number, or cell health can lead to variable responses. - Inaccurate pipetting: Errors in preparing serial dilutions can lead to inconsistent concentrations. - Uneven compound distribution: Inadequate mixing of this compound in the culture medium.- Maintain consistent cell culture practices, including seeding density and passage number. - Use calibrated pipettes and perform serial dilutions carefully. - Ensure thorough but gentle mixing of the medium after adding this compound.
Precipitate forms in the culture medium - Low solubility: this compound may have limited solubility in aqueous culture medium at higher concentrations.- Visually inspect the medium after adding this compound. If a precipitate is observed, use a lower concentration. - Consider using a different solvent for the stock solution, though DMSO is generally effective.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound against purified acetylcholinesterase. Note that these values may not be directly applicable to cell-based assays and should be used as a reference for designing dose-response experiments.

Parameter Value Enzyme Source Reference
IC500.006 µMNot SpecifiedT3DB
IC500.008 µMNot SpecifiedT3DB
Overall Inhibition Constant0.01 nM⁻¹ min⁻¹Not Specified[2]

Experimental Protocol: Determining the Optimal Working Concentration of this compound

This protocol outlines a general method for determining the optimal, non-toxic working concentration of this compound for a given cell line and experimental endpoint using a combination of a cytotoxicity assay and a functional assay for acetylcholinesterase activity.

1. Materials

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected cell line (e.g., SH-SY5Y, PC-12)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cytotoxicity assay reagent

  • Acetylcholinesterase activity assay kit (e.g., Ellman's reagent based)

  • Plate reader (absorbance and/or fluorescence)

2. Methods

Part A: Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.1, 1, 10, 50, 100, and 200 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: Following the manufacturer's protocol for your chosen cytotoxicity assay, add the reagent (e.g., MTT) to each well and incubate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Part B: Acetylcholinesterase Activity Assay

  • Cell Seeding and Treatment: Seed and treat the cells with non-toxic concentrations of this compound (as determined from the cytotoxicity assay) in a separate 96-well plate. Include positive (known AChE inhibitor) and negative (vehicle) controls.

  • Cell Lysis: After the desired incubation time, lyse the cells according to the acetylcholinesterase activity assay kit's instructions to release intracellular enzymes.

  • AChE Activity Measurement: Perform the acetylcholinesterase activity assay following the kit's protocol. This typically involves the addition of a substrate (e.g., acetylthiocholine) and a chromogen (e.g., DTNB).

  • Data Acquisition: Measure the absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percentage of AChE inhibition relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration to determine the EC50 (50% effective concentration).

3. Determining the Optimal Working Concentration

The optimal working concentration of this compound will be a concentration that produces a significant functional effect (e.g., >80% AChE inhibition) while maintaining high cell viability (e.g., >90%). This concentration should be chosen from the plateau of the dose-response curve for AChE inhibition and well below the cytotoxic concentration range.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion prep_cells Prepare and Seed Cells cytotoxicity Cytotoxicity Assay (e.g., MTT) prep_cells->cytotoxicity functional Functional Assay (AChE Activity) prep_cells->functional prep_tb Prepare this compound Stock and Dilutions prep_tb->cytotoxicity prep_tb->functional analyze_cyto Calculate CC50 cytotoxicity->analyze_cyto analyze_func Calculate EC50 functional->analyze_func optimize Determine Optimal Working Concentration analyze_cyto->optimize analyze_func->optimize cholinergic_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ACh_synthesis Acetylcholine (ACh) Synthesis ACh_release ACh Release ACh_synthesis->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate TerritremB This compound TerritremB->AChE Inhibition Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

References

Territrem B Interference with Fluorescent Probes: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Territrem B in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus.[1][2] It is a potent, irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[3][4] This inhibition leads to an accumulation of acetylcholine at nerve and muscle junctions, causing continuous nerve impulse transmission and muscle contractions.[1] The binding of this compound to AChE is considered noncovalent yet irreversible, as it becomes trapped within the enzyme's active-site gorge.[4][5]

Q2: Can this compound interfere with fluorescence-based assays?

Yes, this compound has the potential to interfere with fluorescence-based assays. This is primarily due to its intrinsic fluorescent properties. Studies have shown that this compound exhibits a blue fluorescence, which can lead to false positives or an artificially high background signal in assays that use blue or green fluorescent probes.[2]

Q3: What are the common mechanisms of compound interference in fluorescent assays?

There are several ways a compound like this compound can interfere with a fluorescent assay:

  • Autofluorescence: The compound itself fluoresces at the excitation and/or emission wavelengths of the assay's probe, leading to a false positive signal.[6][7]

  • Fluorescence Quenching: The compound absorbs the excitation light intended for the fluorophore or the emission light from the fluorophore, resulting in a decrease in the measured signal (a potential false negative).[6]

  • Light Scatter: If the compound precipitates out of solution, it can cause light scattering, which may be detected as a fluorescent signal.[8]

  • Color Interference: Colored compounds can absorb light at specific wavelengths, which can interfere with both absorbance and fluorescence-based readouts.[9]

Q4: What are the physicochemical properties of this compound?

The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₉H₃₄O₉[1][10]
Molecular Weight 526.6 g/mol [1]
Appearance Data not available
Solubility Soluble in polar organic solvents like DMF and DMSO; partially soluble in ethanol and methanol.[11][11]
Fluorescence Exhibits blue fluorescence.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential interference from this compound in your fluorescent assays.

Problem 1: Unusually High Background Fluorescence or False Positives

This is the most likely issue when working with this compound due to its intrinsic fluorescence.

Troubleshooting Steps:

  • Run a "Compound Only" Control:

    • Protocol: Prepare wells containing only the assay buffer and this compound at the same concentration used in your experiment.

    • Analysis: Measure the fluorescence of these control wells using the same filter set as your main experiment. A high signal in these wells confirms that this compound is autofluorescent under your experimental conditions.

  • Perform a Spectral Scan:

    • Protocol: Use a spectrophotometer or plate reader with spectral scanning capabilities to determine the excitation and emission maxima of this compound in your assay buffer.

    • Analysis: Compare the spectral properties of this compound with those of your fluorescent probe. Significant overlap indicates a high potential for interference.

  • Mitigation Strategies:

    • Subtract Background: If the autofluorescence is consistent, you can subtract the signal from the "compound only" control from your experimental wells.

    • Switch to a Red-Shifted Probe: The incidence of autofluorescence from compounds generally decreases at longer wavelengths.[8][12] If possible, switch to a fluorescent probe with excitation and emission spectra in the red or far-red region of the spectrum to avoid the blue fluorescence of this compound.[2]

    • Decrease Probe Concentration: While counterintuitive, in some cases, a very high concentration of the assay fluorophore can minimize the relative contribution of interference from a compound library.[6]

    • Use an Orthogonal Assay: To confirm your results, use a non-fluorescence-based method, such as an absorbance-based or luminescence-based assay, if available.[6]

Problem 2: Lower Than Expected Signal or False Negatives

This could be due to fluorescence quenching or compound precipitation.

Troubleshooting Steps:

  • Assess for Fluorescence Quenching:

    • Protocol: Prepare wells containing your fluorescent probe at its experimental concentration, both with and without this compound.

    • Analysis: A significant decrease in the probe's fluorescence in the presence of this compound suggests a quenching effect.

  • Check for Compound Precipitation:

    • Protocol: Visually inspect the wells containing this compound under a microscope. Also, measure the absorbance of the wells at a high wavelength (e.g., 600-700 nm) where neither the compound nor the probe should absorb.

    • Analysis: The presence of visible precipitate or an increase in absorbance at high wavelengths indicates light scattering due to poor solubility.

  • Mitigation Strategies:

    • Adjust Buffer Composition: The solubility of this compound may be improved by adding a small amount of a solvent like DMSO. However, ensure the solvent concentration is compatible with your biological system.

    • Filter Samples: If precipitation is an issue, you may be able to centrifuge and filter your samples before reading, though this is not suitable for all assay types.

    • Consider a Different Assay Format: Homogeneous assays are more susceptible to interference.[8] A non-homogeneous format with wash steps, like an ELISA, might be less affected.[8]

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a dilution series of this compound in your final assay buffer, covering the range of concentrations used in your experiment.

  • Dispense the dilutions into the wells of a microplate (use black plates for fluorescence assays to minimize background).[13]

  • Include a "buffer only" control (blank).

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Analyze the data: Subtract the average fluorescence of the blank wells from the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Spectral Scanning of this compound

  • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

  • Use a plate reader or spectrofluorometer with spectral scanning capabilities.

  • Perform an excitation scan: Set a fixed emission wavelength (e.g., 450 nm for expected blue fluorescence) and scan a range of excitation wavelengths (e.g., 300-430 nm).

  • Perform an emission scan: Set the excitation wavelength to the peak identified in the excitation scan and scan a range of emission wavelengths (e.g., 400-600 nm).

  • Analyze the results: The peaks of these scans will give you the excitation and emission maxima of this compound, which you can then compare to the spectra of your fluorescent probes.

Visualizations

TerritremB_AChE_Pathway cluster_0 Normal Synaptic Transmission ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Substrate AChR Acetylcholine Receptor ACh->AChR Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate TerritremB This compound TerritremB->AChE Inhibits SynapticCleft Synaptic Cleft MuscleContraction Continuous Muscle Contraction AChR->MuscleContraction Activates

Caption: this compound inhibits Acetylcholinesterase (AChE), preventing acetylcholine breakdown.

Troubleshooting_Workflow start High Background or Unexpected Signal control Run 'Compound Only' Control start->control is_signal Signal in Control? control->is_signal autofluor Interference is likely Autofluorescence is_signal->autofluor Yes no_interfere Direct Interference Unlikely is_signal->no_interfere No mitigate Apply Mitigation Strategy autofluor->mitigate spectral Perform Spectral Scan mitigate->spectral red_shift Switch to Red-Shifted Probe mitigate->red_shift subtract Subtract Background mitigate->subtract orthogonal Use Orthogonal Assay mitigate->orthogonal

Caption: Workflow for troubleshooting high background fluorescence signals.

Interference_Decision_Tree q1 Does this compound alone show a signal? a1_yes Autofluorescence q1->a1_yes Yes q2 Does this compound decrease the probe's signal? q1->q2 No a2_yes Quenching q2->a2_yes Yes q3 Is the compound precipitated? q2->q3 No a3_yes Light Scatter q3->a3_yes Yes no_issue No Direct Interference Detected q3->no_issue No

References

Territrem B Solubility and Experimental Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Territrem B and troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

This compound is most commonly dissolved in dimethyl sulfoxide (DMSO). Chloroform has also been used for extraction purposes, indicating its solubility in this solvent as well. For most in vitro and cell culture-based experiments, preparing a concentrated stock solution in high-purity DMSO is the standard practice.

Q2: How should I prepare a stock solution of this compound?

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C, protected from light and under a nitrogen atmosphere. Once dissolved in a solvent like DMSO, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month), always protected from light.

Q4: My this compound solution is precipitating after dilution in aqueous media. What should I do?

Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds like this compound. This is often due to the final concentration of DMSO being too low to maintain solubility. Please refer to the "Troubleshooting Guide" for detailed steps on how to prevent and resolve this issue. A key strategy is to ensure the final DMSO concentration in your experimental setup remains at a level that is non-toxic to your cells (typically ≤ 0.5%) but sufficient to keep this compound in solution.

Data Presentation: Solubility and Storage

The following table summarizes the known solubility and recommended storage conditions for this compound. Please note that exact quantitative solubility data in common laboratory solvents is not widely published; therefore, the provided values should be used as a guideline.

SolventSolubilityRecommended Stock ConcentrationStorage of Solution
DMSO Soluble1-10 mM-80°C for up to 6 months; -20°C for up to 1 month
Ethanol Sparingly soluble (Estimated)Not RecommendedNot Applicable
Methanol Sparingly soluble (Estimated)Not RecommendedNot Applicable
Water/Aqueous Buffer InsolubleNot RecommendedNot Applicable
Chloroform Soluble (Used for extraction)Not for biological experimentsNot Applicable

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Calibrated micropipettes and sterile tips

    • Vortex mixer

    • Ultrasonic bath

    • Water bath set to 37°C

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound provided (Molecular Weight: 526.57 g/mol ).

    • Add the calculated volume of anhydrous DMSO to the vial of this compound.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes.

    • Following warming, place the vial in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

    • Aliquot the stock solution into single-use, light-protected (amber) tubes.

    • Store the aliquots at -80°C for long-term storage.

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution in aqueous media.

  • Cause: this compound is highly hydrophobic and will precipitate out of solution when the concentration of the organic solvent (DMSO) falls below a critical level required to keep it solubilized.

  • Solutions:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture or assay buffer is as high as your experimental system can tolerate without toxicity, typically between 0.1% and 0.5%.

    • Serial Dilutions in DMSO: If you need to test a range of this compound concentrations, perform serial dilutions in 100% DMSO first. Then, add a small, consistent volume of each DMSO dilution to your aqueous medium.

    • Increase Mixing: When diluting the DMSO stock, add it to the aqueous solution while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

    • Serum Proteins: For cell culture experiments, the presence of serum proteins in the media can help to stabilize hydrophobic compounds and prevent precipitation. If possible, dilute the this compound stock into a serum-containing medium.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Start: this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex add_dmso->vortex warm Warm to 37°C (Optional) vortex->warm stock_ready 10 mM Stock in DMSO vortex->stock_ready sonicate Sonicate (Optional) warm->sonicate sonicate->stock_ready aliquot Aliquot stock_ready->aliquot store Store at -80°C aliquot->store retrieve_stock Retrieve Stock Aliquot store->retrieve_stock For Experiment dilute_media Dilute in Aqueous Media (Final DMSO <= 0.5%) retrieve_stock->dilute_media mix Vortex During Dilution dilute_media->mix working_ready Working Solution mix->working_ready use_experiment Use in Experiment working_ready->use_experiment

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

G cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Released AChE Acetylcholinesterase (AChE) ACh_release->AChE Binds to ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Activates hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->hydrolysis Catalyzes signal Signal Transduction ACh_receptor->signal teritremB This compound teritremB->AChE Inhibits Irreversibly

Caption: Inhibition of acetylcholinesterase by this compound in a cholinergic synapse.

Territrem B Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Territrem B in cell culture, with a specific focus on identifying and minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target and mechanism of action of this compound?

This compound is a fungal mycotoxin isolated from Aspergillus terreus.[1][2] Its primary and most well-characterized molecular target is Acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine.[3][4] this compound is a potent and irreversible inhibitor of AChE.[1][3] Its unique mechanism involves noncovalent binding within the active site gorge of the enzyme, effectively "trapping" it in an inhibited state.[1][5] This leads to an accumulation of acetylcholine at nerve junctions, causing overstimulation of nerve impulses.[4]

Q2: How should I determine the optimal working concentration for this compound in my cell culture experiments?

Determining the right concentration is critical to minimize off-target effects. An initial dose-response experiment is highly recommended.

  • Select a Broad Range: Start with a concentration range that brackets the known inhibitory constants for AChE. The reported binding constant (Ki) is approximately 1.7 nM, with IC50 values around 0.006-0.008 µM.[3] A suggested starting range could be from 1 nM to 10 µM.

  • Assess Cytotoxicity: Treat your specific cell line with the selected concentration range for the intended duration of your experiment. Use a standard cytotoxicity assay (e.g., MTT, trypan blue exclusion, or a fluorescence-based live/dead assay) to determine the concentration at which cell viability drops significantly.

  • Establish a Therapeutic Window: The optimal working concentration should be high enough to engage the target (AChE) but low enough to avoid widespread, non-specific cytotoxicity that can confound results. Aim for concentrations that show minimal impact on cell viability (e.g., >90% viability).

Q3: I am observing significant cell death even at concentrations where I expect specific AChE inhibition. What are the potential causes and how can I troubleshoot this?

High cytotoxicity can stem from on-target effects, off-target effects, or experimental artifacts.

  • On-Target Toxicity: Your cell model may be exquisitely sensitive to the inhibition of acetylcholinesterase. If the cells rely heavily on cholinergic signaling for survival, blocking this pathway can induce apoptosis or necrosis.

  • Off-Target Toxicity: this compound may be interacting with other essential cellular proteins, leading to cell death through mechanisms unrelated to AChE.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle-only control.

  • Compound Instability: this compound may have poor solubility or stability in your cell culture medium, causing it to precipitate and lead to inconsistent results or physical stress on the cells.[6] Predicted water solubility is low (0.0085 g/L). Always prepare fresh dilutions from a concentrated stock for each experiment.

Below is a decision tree to help troubleshoot unexpected cytotoxicity.

G start High Cytotoxicity Observed? vehicle_check Is the vehicle-only control also toxic? start->vehicle_check solvent_issue Problem: Solvent Toxicity Solution: Lower solvent concentration. vehicle_check->solvent_issue Yes no_tox Cytotoxicity is likely due to This compound treatment. vehicle_check->no_tox No conc_check Is the working concentration significantly higher than the IC50 for AChE? ontarget_tox Possible Cause: On-Target Toxicity Suggestion: Lower this compound concentration or use a shorter exposure time. conc_check->ontarget_tox Yes offtarget_tox Possible Cause: Off-Target Toxicity Suggestion: Proceed with validation experiments (See FAQ #5). conc_check->offtarget_tox No no_tox->conc_check

A decision tree for troubleshooting unexpected cytotoxicity.

Q4: What are the essential control experiments for a study involving this compound?

To ensure that your observed effects are specific to the inhibition of AChE by this compound, the following controls are critical:

  • Vehicle Control: This is the most important control. Cells are treated with the same volume and concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.

  • Positive Chemical Control: Use another well-characterized, structurally different AChE inhibitor (e.g., Donepezil or Neostigmine).[1] If this compound phenocopies the effects of this compound, it strengthens the argument for an on-target mechanism.

  • Negative Chemical Control: If available, use a close structural analog of this compound that is known to be inactive against AChE. For example, this compound', a metabolite, has been shown to have greatly reduced tremorgenic activity.[2][7] This helps rule out effects caused by the chemical scaffold itself, independent of target inhibition.

Q5: How can I experimentally validate that my observed phenotype is a direct result of AChE inhibition and not an off-target effect?

Validating the on-target effect is a multi-step process that combines biochemical and biological approaches. The goal is to build a strong link between target engagement and the cellular phenotype.

  • Confirm Target Engagement: Directly measure the activity of AChE in lysates from cells treated with this compound. A dose-dependent decrease in AChE activity confirms that the compound is hitting its intended target in your cellular context.

  • Genetic Knockdown: Use genetic tools like siRNA or shRNA to specifically reduce the expression of AChE. If the phenotype of AChE knockdown cells is similar to the phenotype of this compound-treated cells, this provides powerful evidence for an on-target effect.

  • Rescue Experiments: If possible, overexpress AChE in your cells. An increase in the target protein may require a higher concentration of this compound to achieve the same effect, demonstrating target specificity.

The workflow below outlines a general strategy for validating on-target vs. off-target effects.

G phenotype Observe Cellular Phenotype with this compound engagement Measure On-Target Engagement (AChE Activity Assay) phenotype->engagement validation Validate Phenotype Origin engagement->validation Target Engaged offtarget High Confidence: Phenotype is Off-Target engagement->offtarget Target Not Engaged genetic Genetic Validation: Does AChE knockdown replicate the phenotype? validation->genetic chemical Chemical Validation: Do other AChE inhibitors replicate the phenotype? validation->chemical ontarget High Confidence: Phenotype is On-Target genetic->ontarget Yes mixed Possible Off-Target Contribution genetic->mixed No chemical->ontarget Yes chemical->mixed No

A workflow for identifying and mitigating off-target effects.

Quantitative Data Summary

The following table summarizes the known inhibitory and binding constants of this compound against its primary target, Acetylcholinesterase (AChE).

Target ProteinConstant TypeReported ValueReference(s)
Acetylcholinesterase (AChE)Binding Constant (Ki)1.7 nM[3]
Acetylcholinesterase (AChE)IC500.006 µM (6 nM)
Acetylcholinesterase (AChE)IC500.008 µM (8 nM)

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation: this compound is typically a solid or powder. Prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable organic solvent like DMSO. Ensure the compound is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, thaw a fresh aliquot of the stock solution. Prepare serial dilutions in your cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration remains constant and non-toxic across all treatments, including the vehicle control.

Protocol 2: Validating On-Target Engagement with an AChE Activity Assay

This protocol is based on the Ellman's assay, a common method for measuring AChE activity.

  • Cell Treatment: Plate and grow your cells to the desired confluency. Treat cells with various concentrations of this compound and controls for the desired time.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading in the activity assay.

  • AChE Activity Measurement:

    • In a 96-well plate, add a standardized amount of protein lysate to each well.

    • Add the reaction buffer containing DTNB (Ellman's reagent).

    • Initiate the reaction by adding the AChE substrate (e.g., acetylthiocholine).

    • Measure the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis: Normalize the AChE activity in this compound-treated samples to the activity in vehicle-treated samples. A dose-dependent reduction in activity confirms on-target engagement.

Signaling Pathway Visualization

This compound's primary on-target effect is the disruption of cholinergic signaling by inhibiting the enzyme that clears acetylcholine from the synapse.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron Acetylcholine (ACh) Vesicles ach ACh pre_neuron->ach Release post_receptor ACh Receptor post_signal Signal Propagation post_receptor->post_signal synapse Synaptic Cleft ache AChE hydrolysis Choline + Acetate ache->hydrolysis Hydrolyzes ach->post_receptor Binds ach->ache Binds territrem This compound territrem->ache Inhibits

The on-target mechanism of this compound in a cholinergic synapse.

References

Technical Support Center: Territrem B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Territrem B purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for extra-cellular this compound extraction?

A1: The most common initial step is a solvent extraction from the culture medium. Chloroform is a frequently used solvent for this purpose. The extraction is typically performed multiple times to ensure a high recovery of this compound from the aqueous culture filtrate.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: A multi-step chromatographic approach is generally most effective. This often involves:

  • Silica Gel Chromatography: Used for initial fractionation of the crude extract.

  • Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of the purification and identifying fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC): The final polishing step, typically using a reversed-phase column (e.g., C18) to achieve high purity.

Q3: How can I detect and quantify this compound during purification?

A3: this compound can be detected and quantified using the following methods:

  • TLC: this compound exhibits a characteristic blue fluorescence under UV light, making it readily identifiable on TLC plates.

  • HPLC with UV Detection: Quantitative analysis is typically performed by reversed-phase HPLC with UV detection at a wavelength of 335 nm.

Q4: What factors in the fermentation process can influence the final yield of purified this compound?

A4: Several fermentation parameters can significantly impact the production and subsequent purification yield of this compound. These include incubation time, temperature, and the initial pH of the culture medium. Optimizing these factors can lead to a higher starting concentration of this compound, which generally simplifies the purification process and improves the final yield.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification.

Low Yield After Initial Extraction
Symptom Possible Cause Suggested Solution
Low concentration of this compound in the crude extract.Incomplete extraction from the culture medium.Increase the number of chloroform extractions (e.g., from 2 to 4). Ensure vigorous mixing during extraction to maximize partitioning of this compound into the organic phase.
Suboptimal fermentation conditions leading to low this compound production.Review and optimize fermentation parameters such as incubation time, temperature, and pH.
Degradation of this compound during extraction.Minimize the exposure of the extract to high temperatures and direct light. Process the extract promptly after collection.
Problems During Silica Gel Chromatography
Symptom Possible Cause Suggested Solution
Poor separation of this compound from other compounds.Inappropriate solvent system.Systematically test different solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or benzene) and a more polar solvent (e.g., ethyl acetate or acetone).
Column overloading.Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the silica gel.
This compound is not eluting from the column.The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Streaking of bands on the column.The sample may be too polar for the initial solvent system, causing it to dissolve poorly and streak.Pre-adsorb the crude extract onto a small amount of silica gel before loading it onto the column. This ensures a more even application of the sample.
Issues with HPLC Purification
Symptom Possible Cause Suggested Solution
Broad or tailing peaks for this compound.Suboptimal mobile phase composition or pH.Adjust the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio). Ensure the pH of the mobile phase is appropriate for this compound (mycotoxins are often purified under slightly acidic conditions).
Column contamination or degradation.Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If performance does not improve, the column may need to be replaced.
Low recovery of this compound from the HPLC column.Irreversible adsorption of this compound to the stationary phase.Try a different column chemistry (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column). Adding a small amount of a competing agent to the mobile phase may also help.
Degradation of this compound on the column.Investigate the stability of this compound under the HPLC conditions (e.g., pH and solvent composition). Minimize the run time if possible.

Experimental Protocols

Protocol 1: Extraction of this compound from Aspergillus terreus Culture
  • Cultivation: Grow Aspergillus terreus on a suitable solid substrate like rice for 14 days at 28°C.

  • Extraction:

    • Following incubation, macerate the culture material.

    • Extract the macerated culture three times with chloroform.

    • Combine the chloroform extracts.

  • Concentration:

    • Evaporate the combined chloroform extracts to dryness under reduced pressure.

    • Re-dissolve the dried residue in a small, known volume of chloroform. This concentrated extract is now ready for chromatographic purification.

Protocol 2: Analytical Quantification of this compound by HPLC
  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio may need to be optimized for your specific column and system.

  • Detection: Monitor the elution profile at a wavelength of 335 nm.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Inject the samples and integrate the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Quantitative Data Summary

The following table provides an illustrative example of expected recovery rates at different stages of this compound purification. Actual yields may vary depending on the specific experimental conditions.

Purification StepTypical PurityExpected Recovery (%)
Crude Chloroform Extract5 - 10%90 - 95%
Silica Gel Chromatography60 - 70%70 - 80%
Preparative HPLC> 98%50 - 60%
Overall Yield > 98% 31.5 - 45.6%

Visualizations

Experimental_Workflow cluster_0 Fermentation & Extraction cluster_1 Purification cluster_2 Analysis & Final Product Fermentation Aspergillus terreus Culture Extraction Chloroform Extraction Fermentation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Silica_Chrom Silica Gel Chromatography Crude_Extract->Silica_Chrom HPLC Reversed-Phase HPLC Silica_Chrom->HPLC Fractions HPLC Fractions HPLC->Fractions Analysis TLC & HPLC-UV Analysis Fractions->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: A typical experimental workflow for this compound purification.

Troubleshooting_Logic Start Low Purification Yield Problem_Area Identify Problem Stage Start->Problem_Area Extraction Extraction Problem_Area->Extraction Initial Extract Silica Silica Chromatography Problem_Area->Silica After Silica HPLC HPLC Problem_Area->HPLC Final Product Sol_Extraction Optimize Extraction Protocol (e.g., more extractions, check solvent quality) Extraction->Sol_Extraction Sol_Silica Optimize Silica Chromatography (e.g., new solvent system, check column loading) Silica->Sol_Silica Sol_HPLC Optimize HPLC Method (e.g., adjust mobile phase, check column health) HPLC->Sol_HPLC

Caption: A logical flow for troubleshooting low this compound purification yield.

Technical Support Center: Territrem B-Induced Tremor Studies in Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Territrem B-induced tremors in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce tremors?

This compound is a mycotoxin produced by the fungus Aspergillus terreus. It induces tremors by acting as a potent, non-covalent, yet irreversible inhibitor of the enzyme acetylcholinesterase (AChE)[1]. This inhibition leads to an accumulation of the neurotransmitter acetylcholine at neuromuscular junctions and in the central nervous system, resulting in sustained muscle contractions and tremors.

Q2: What is the primary signaling pathway affected by this compound?

The primary signaling pathway disrupted by this compound is the cholinergic pathway due to the inhibition of acetylcholinesterase. This leads to hyperstimulation of muscarinic and nicotinic acetylcholine receptors.

Territrem_B This compound AChE Acetylcholinesterase (AChE) Territrem_B->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Activates Effect Tremors & Neurotoxicity Receptors->Effect Leads to cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatize Acclimatize Mice Prepare_TB Prepare this compound Solution Acclimatize->Prepare_TB Administer Administer this compound (IP) Prepare_TB->Administer Observe Observe & Score Tremors Administer->Observe Data Analyze Data Observe->Data cluster_groups Experimental Groups cluster_outcome Outcome Assessment Control Vehicle Assess_Tremor Assess Tremor Severity Control->Assess_Tremor TB_only This compound TB_only->Assess_Tremor Pre_treat Atropine -> this compound Pre_treat->Assess_Tremor Post_treat This compound -> Atropine Post_treat->Assess_Tremor

References

Validation & Comparative

A Comparative Guide to Territrem B and Donepezil in Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Territrem B and donepezil, two potent inhibitors of acetylcholinesterase (AChE), an enzyme critical to the regulation of cholinergic neurotransmission. A comprehensive analysis of their inhibitory mechanisms, quantitative performance data, and the experimental protocols used for their evaluation is presented to inform research and development in neurodegenerative diseases and cholinergic signaling.

Mechanism of Action: A Tale of Two Inhibitors

This compound, a fungal meroterpenoid, and donepezil, a synthetic piperidine derivative, both target acetylcholinesterase but through distinct molecular interactions.

This compound is characterized as a potent and selective irreversible inhibitor of AChE.[1][2] Its mechanism is unique in that it binds non-covalently to the enzyme, yet the inhibition is irreversible.[3][4] Structural studies have revealed that this compound spans both the catalytic and peripheral anionic sites of AChE.[5] This dual-site binding is thought to trap the inhibitor within the enzyme's active site gorge, leading to a long-lasting inhibitory effect.[3][4]

Donepezil , a widely prescribed drug for Alzheimer's disease, functions as a reversible inhibitor of AChE.[6][7] Its inhibition is classified as a mixed competitive and non-competitive type.[6] Donepezil binds to both the catalytic active site and the peripheral anionic site of AChE, thereby blocking the entry of the substrate, acetylcholine, and its subsequent hydrolysis.[1] This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.[7][8]

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table summarizes the reported IC50 values for this compound and donepezil against acetylcholinesterase. It is important to note that these values are from different studies and experimental conditions, which can influence the results.

InhibitorIC50 Value (nM)Enzyme SourceReference
This compound 8Not Specified[1]
1.7 (Ki)Not Specified[2]
Donepezil 6.7Rat Brain AChE[9][10]
8.12Bovine AChE[11]
11.6Human AChE[11]
40.2Not Specified[12]
0.41 (µM)Not Specified[13]

Experimental Protocols: Measuring AChE Inhibition

The most common method for determining the AChE inhibitory activity of compounds like this compound and donepezil is the spectrophotometric method developed by Ellman.[1][14][15]

Principle of the Ellman's Method

This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (a substrate analog of acetylcholine), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at a specific wavelength (typically 412 nm). The rate of color development is proportional to the AChE activity. In the presence of an inhibitor, the rate of the reaction decreases, and the percentage of inhibition can be calculated.

Detailed Experimental Protocol (Representative)

This protocol is a synthesized representation of methodologies described in the cited literature.[1][13][14][15]

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or recombinant human)

  • This compound and Donepezil (as test inhibitors)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and donepezil in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitors by diluting the stock solutions in the phosphate buffer to the desired final concentrations.

    • Prepare the AChE enzyme solution in the phosphate buffer.

    • Prepare the ATCI and DTNB solutions in the phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well of the microplate, add:

      • Phosphate buffer

      • AChE enzyme solution

      • Working solution of the test inhibitor (or buffer for the control)

    • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of the Enzymatic Reaction:

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measurement of Absorbance:

    • Immediately measure the absorbance of each well at 412 nm using a microplate reader.

    • Continue to measure the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) to monitor the progress of the reaction.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the AChE activity, using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle ACh ChAT->ACh_Vesicle Synthesis ACh ACh ACh_Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Choline_Product Choline AChE->Choline_Product Acetate Acetate AChE->Acetate Choline_Product->Choline Reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction Inhibitors This compound / Donepezil Inhibitors->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of this compound and donepezil on AChE.

AChE_Assay_Workflow start Start reagent_prep Prepare Reagents (AChE, Inhibitor, ATCI, DTNB) start->reagent_prep incubation Pre-incubate AChE with Inhibitor reagent_prep->incubation reaction_start Initiate Reaction with ATCI and DTNB incubation->reaction_start measurement Measure Absorbance at 412 nm reaction_start->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis end End analysis->end

Caption: General experimental workflow for an in vitro acetylcholinesterase (AChE) inhibition assay.

References

A Comparative Guide to Territrem B and Physostigmine: Acetylcholinesterase Inhibitors in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Territrem B and physostigmine, two potent inhibitors of acetylcholinesterase (AChE). The following sections present a comprehensive analysis of their biochemical properties, inhibitory mechanisms, and toxicological profiles, supported by experimental data to aid in research and drug development decisions.

Core Properties and Mechanism of Action

This compound, a tremorgenic mycotoxin produced by the fungus Aspergillus terreus, and physostigmine, a parasympathomimetic plant alkaloid from the Calabar bean, both function by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] However, their mechanisms of inhibition and biochemical characteristics differ significantly.

This compound is a potent, irreversible, and non-covalent inhibitor of AChE.[3] Its unique mechanism involves being trapped within the active-site gorge of the enzyme, leading to a long-lasting inhibition without forming a covalent bond.[3] This interaction is highly selective for AChE over butyrylcholinesterase (BtChE).[4]

Physostigmine is a reversible and competitive inhibitor of AChE.[5] It competes with acetylcholine for binding to the active site of the enzyme. By interfering with the metabolism of acetylcholine, physostigmine indirectly stimulates both nicotinic and muscarinic acetylcholine receptors.[1]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the key quantitative parameters for the inhibition of acetylcholinesterase by this compound and physostigmine. It is important to note that a direct comparison of Ki and IC50 values should be made with caution, as IC50 values are dependent on experimental conditions, including substrate concentration. The Cheng-Prusoff equation can be used to convert IC50 to Ki for a more direct comparison of binding affinities for reversible inhibitors.

ParameterThis compoundPhysostigmineSource
Inhibition Type Irreversible, Non-covalentReversible, Competitive[3][5]
Binding Constant (Ki) 1.7 nMNot directly reported, derived from IC50[6]
Half-maximal Inhibitory Concentration (IC50) Not typically reported due to irreversible nature~0.117 µM (Human AChE), ~0.15 µM (Eel AChE)[7][8]

Toxicological Profile

A comparative summary of the acute toxicity of this compound and physostigmine is presented below.

ParameterThis compoundPhysostigmineSource
Acute Toxicity (LD50) Tremorgenic effects observed, but a specific LD50 in mice via intraperitoneal injection is not readily available in the searched literature.3 mg/kg (mouse, oral)
Primary Toxic Effects Neurotoxic, causing tremors and other neurological disorders.[9]Cholinergic crisis: excessive salivation, sweating, miosis, muscle weakness, respiratory distress, seizures, and potentially death.
Off-Target Effects Limited information available on specific off-target binding.Interacts directly with and potentiates nicotinic acetylcholine receptors (nAChRs) at canonical and noncanonical subunit interfaces.

Signaling Pathways

The inhibition of acetylcholinesterase by both this compound and physostigmine leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine subsequently activates postsynaptic muscarinic and nicotinic receptors, triggering a cascade of downstream signaling events.

Acetylcholinesterase Inhibition and Downstream Signaling

AChE_Inhibition_Signaling cluster_inhibitors Inhibitors cluster_synapse Synaptic Cleft cluster_receptors Postsynaptic Receptors cluster_downstream Downstream Signaling Pathways TerritremB This compound AChE Acetylcholinesterase (AChE) TerritremB->AChE Inhibits Physostigmine Physostigmine Physostigmine->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down ACh_accum Increased ACh Muscarinic_R Muscarinic Receptors (M1-M5) ACh_accum->Muscarinic_R Activates Nicotinic_R Nicotinic Receptors (nAChRs) ACh_accum->Nicotinic_R Activates G_protein G-protein activation (Gq/11, Gi/o) Muscarinic_R->G_protein Ion_channel Ion Channel Opening (Na+, K+, Ca2+) Nicotinic_R->Ion_channel PLC PLC Activation G_protein->PLC AC Adenylyl Cyclase Inhibition G_protein->AC PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT Ca_release Intracellular Ca2+ Release Ion_channel->Ca_release MAPK MAPK Pathway (ERK, JNK, p38) Ion_channel->MAPK Ion_channel->PI3K_AKT IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP Decreased cAMP AC->cAMP IP3_DAG->Ca_release PKC PKC Activation Ca_release->PKC PKC->MAPK Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (e.g., Ellman's Method) cluster_analysis 3. Data Analysis A1 Prepare serial dilutions of inhibitor A2 Prepare enzyme, substrate, and buffer solutions B1 Add enzyme, buffer, and inhibitor to microplate wells A2->B1 B2 Pre-incubate B1->B2 B3 Add DTNB and substrate (ATCI) B2->B3 B4 Measure absorbance change over time (kinetic read) B3->B4 C1 Calculate reaction rates for each inhibitor concentration B4->C1 C2 Calculate % Inhibition C1->C2 C3 Plot % Inhibition vs. log[Inhibitor] C2->C3 C4 Determine IC50 from the dose-response curve C3->C4 C5 For reversible inhibitors: Determine Ki using the Cheng-Prusoff equation C4->C5

References

Territrem B Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of bioactive compounds is paramount for accurate experimental design and interpretation. This guide provides a comparative analysis of Territrem B, a potent mycotoxin, and its activity across different cellular contexts. Due to the limited availability of direct comparative studies on this compound cytotoxicity across a wide range of cell lines, this guide focuses on its well-documented primary mechanism of action—acetylcholinesterase inhibition—and draws comparisons with another tremorgenic mycotoxin, Paxilline, for which some cell-based activity data is available.

Executive Summary

This compound is a tremorgenic mycotoxin produced by Aspergillus terreus that acts as a potent, irreversible, and non-competitive inhibitor of acetylcholinesterase (AChE).[1][2] Its high specificity for AChE over butyrylcholinesterase (BtChE) makes it a valuable tool for studying the cholinergic system.[2] However, a comprehensive understanding of its cytotoxic cross-reactivity in various cell lines is not well-documented in publicly available literature. This guide synthesizes the available information on this compound's mechanism and provides a comparative context using Paxilline, a mycotoxin with a different primary target.

Comparative Analysis of Mycotoxin Activity

MycotoxinPrimary TargetMechanism of ActionAvailable IC50 DataCell LineReference
This compound Acetylcholinesterase (AChE)Irreversible, non-competitive inhibitorNot Available-[1][2]
Paxilline Big potassium (BK) channelsChannel blocker17.7 µMMDCK[3]
Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA)Inhibitor5 - 50 µM-[3][4]

Note: The absence of IC50 values for this compound in the table highlights a significant data gap in the current scientific literature. Researchers are encouraged to perform their own dose-response studies in cell lines relevant to their research.

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound, this section outlines standard experimental protocols for assessing cytotoxicity and acetylcholinesterase inhibition.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other mycotoxins) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This method measures the activity of AChE by quantifying the amount of thiocholine produced when acetylcholine is hydrolyzed.

Protocol:

  • Enzyme and Inhibitor Preparation: Prepare solutions of purified AChE or cell lysates containing AChE and various concentrations of this compound.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Kinetic Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value for AChE inhibition.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_territrem_b Add this compound (various concentrations) incubation_24h->add_territrem_b incubation_treatment Incubate for 24/48/72h add_territrem_b->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt solubilize Solubilize formazan with DMSO incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 ach_inhibition_pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound cluster_outcome Outcome acetylcholine Acetylcholine (ACh) ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolysis postsynaptic_receptor Postsynaptic Receptor acetylcholine->postsynaptic_receptor Binding choline_acetate Choline + Acetate ache->choline_acetate increased_ach Increased ACh in Synaptic Cleft territrem_b This compound territrem_b->ache Irreversible Inhibition prolonged_stimulation Prolonged Receptor Stimulation increased_ach->prolonged_stimulation

References

A Comparative Analysis of Territrem B and Other Mycotoxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the diverse mechanisms and potencies of mycotoxins is critical for risk assessment and the development of novel therapeutics. This guide provides a comparative analysis of Territrem B, a potent neurotoxic mycotoxin, with other significant mycotoxins: Aflatoxin B1, Ochratoxin A, Deoxynivalenol, and Fumonisin B1. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Executive Summary

This compound, a tremorgenic mycotoxin produced by Aspergillus terreus, distinguishes itself from other mycotoxins primarily through its potent and irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. While other mycotoxins like Aflatoxin B1 also exhibit some level of AChE inhibition, this compound's high potency sets it apart. In terms of general cytotoxicity, the surveyed mycotoxins display a range of potencies against various cell lines, with Aflatoxin B1 often demonstrating the highest toxicity. Furthermore, Aflatoxin B1, Ochratoxin A, Deoxynivalenol, and Fumonisin B1 have been shown to modulate key cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and apoptosis. Currently, there is a lack of data on the specific effects of this compound on these particular signaling pathways, highlighting a key area for future research.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and the other selected mycotoxins, focusing on their cytotoxicity and acetylcholinesterase inhibitory activity. It is important to note that direct comparative studies under identical experimental conditions are often limited, and thus, these values should be interpreted with consideration of the different cell lines and assay conditions used.

Table 1: Comparative Cytotoxicity of Mycotoxins in Neuronal Cell Lines

MycotoxinCell LineIC50 ValueExposure TimeCitation
This compound Data Not Available---
Aflatoxin B1 IMR-326.18 µg/mL (19.8 µM)24 hours[1]
IMR-325.87 µg/mL (18.8 µM)48 hours[1]
SH-SY5Y>100 µM24 hours[2]
Ochratoxin A SH-SY5Y9.1 µM24 hours[3][4]
SH-SY5Y5.8 µM48 hours[3][4]
Neuro-2a500 nM24 hours[5]
Deoxynivalenol SH-SY5Y2.25 µM24 hours[3]
Fumonisin B1 SH-SY5YNo cytotoxic effectUp to 100 µM for 48h[4][6]

Table 2: Comparative Acetylcholinesterase (AChE) Inhibition

MycotoxinEnzyme SourceInhibition Constant (Ki) / IC50NotesCitation
This compound Electric Eel AChEKi = 1.7 nMIrreversible, noncovalent inhibitor[7]
Aflatoxin B1 Immobilized AChE-Reversible, mixed-type inhibition[8]
Ochratoxin A Electric Eel AChEWeak inhibition-[9]
Deoxynivalenol Electric Eel AChEWeak inhibition-[9]
Fumonisin B1 Not an AChE inhibitor---

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Mycotoxin Treatment: Expose the cells to various concentrations of the mycotoxin for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of mycotoxin that inhibits 50% of cell viability).

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and reliable spectrophotometric method for measuring AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

General Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the mycotoxin at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase solution to the wells and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the mycotoxin to the rate of the untreated control. From this, the IC50 or Ki value can be determined.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by the mycotoxins and a general workflow for assessing mycotoxin cytotoxicity.

Mycotoxin_Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SH-SY5Y) incubation Incubation with Mycotoxins (24h, 48h, etc.) cell_culture->incubation mycotoxin_prep Mycotoxin Preparation (Serial Dilutions) mycotoxin_prep->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance (570 nm) mtt_assay->absorbance viability Calculate Cell Viability (%) absorbance->viability ic50 Determine IC50 Value viability->ic50

Caption: A generalized workflow for determining the cytotoxicity of mycotoxins using the MTT assay.

AChE_Inhibition_Mechanism cluster_TerritremB This compound cluster_AChE Acetylcholinesterase (AChE) cluster_Substrate Substrate & Product cluster_Synapse Synaptic Cleft TerritremB This compound AChE AChE TerritremB->AChE Irreversible Inhibition Acetylcholine Acetylcholine AChE->Acetylcholine Blocked Choline_Acetate Choline + Acetate AChE->Choline_Acetate Normal Function Increased_ACh Increased Acetylcholine AChE->Increased_ACh Acetylcholine->AChE Hydrolysis Continuous_Stimulation Continuous Nerve Stimulation Increased_ACh->Continuous_Stimulation

Caption: Mechanism of this compound as an irreversible inhibitor of acetylcholinesterase (AChE).

Mycotoxin_Signaling_Pathways cluster_mycotoxins Mycotoxins cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes AFB1 Aflatoxin B1 MAPK MAPK Pathway AFB1->MAPK PI3K_Akt PI3K/Akt Pathway AFB1->PI3K_Akt OTA Ochratoxin A OTA->MAPK OTA->PI3K_Akt DON Deoxynivalenol DON->MAPK FB1 Fumonisin B1 FB1->PI3K_Akt Proliferation Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Proliferation PI3K_Akt->Apoptosis Inhibition Survival Cell Survival PI3K_Akt->Survival

References

A Head-to-Head Battle of Enzyme Inhibition: Territrem B vs. Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the kinetic profiles and mechanisms of action of the non-covalent irreversible inhibitor Territrem B and traditional covalent inhibitors targeting acetylcholinesterase.

For researchers and drug development professionals in the field of enzyme inhibition, understanding the nuanced differences between inhibitor types is paramount. This guide provides a comprehensive comparison of the kinetic studies of this compound, a potent, naturally derived inhibitor of acetylcholinesterase (AChE), with well-characterized covalent inhibitors of the same enzyme. While both achieve irreversible inhibition, their underlying mechanisms and kinetic parameters present a study in contrasts.

At a Glance: Kinetic Parameters

The potency and mechanism of enzyme inhibitors are best understood through their kinetic constants. The table below summarizes the key kinetic parameters for this compound and representative covalent inhibitors of acetylcholinesterase.

InhibitorTarget EnzymeInhibition TypeKey Kinetic ParametersValue
This compound Acetylcholinesterase (AChE)Non-covalent, IrreversibleOverall Inhibition Constant (k_inact_app / K_i_app_)0.01 nM⁻¹ min⁻¹[1]
Binding Constant (K_i_)1.7 nM
Diisopropylfluorophosphate (DFP) Acetylcholinesterase (AChE)Covalent, IrreversibleSecond-order inhibition rate constant (k_i_)Not explicitly found, but characterized as a potent irreversible inhibitor.[2][3]
Sarin Acetylcholinesterase (AChE)Covalent, IrreversibleInhibition Rate Constant (k_i)Not explicitly found in the provided results, but known to be extremely potent.[4][5]

Note: The kinetic parameter for this compound is presented as an overall inhibition constant, reflecting its unique non-covalent but irreversible mechanism. For covalent inhibitors, the efficiency is typically described by the second-order rate constant k_inact_/K_I_ or a bimolecular rate constant k_i_. While specific k_inact_ and K_I_ values for DFP and sarin with AChE were not located in the initial search, their potent, irreversible covalent nature is well-established.

Unraveling the Mechanisms of Inhibition

The fundamental difference between this compound and covalent inhibitors lies in how they achieve irreversible inactivation of their target enzyme.

This compound: The "Molecular Trap"

This compound's mechanism is a fascinating case of non-covalent yet irreversible inhibition. Instead of forming a stable chemical bond with the enzyme, it becomes physically entrapped within the active site gorge of acetylcholinesterase.[1][6] Molecular modeling studies and crystal structures reveal that this compound is a large molecule that spans both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE gorge.[6] This extensive interaction, involving numerous hydrophobic and van der Waals forces, positions a narrow part of the this compound molecule at a constricted region of the gorge, effectively locking it in place.[1] This "molecular trap" prevents the inhibitor from dissociating, leading to time-dependent, irreversible inhibition without the formation of a covalent bond.

dot

TerritremB_Mechanism E Free AChE EI_noncovalent Initial Non-covalent Complex (E-I) E->EI_noncovalent k_on_ I This compound EI_noncovalent->E k_off_ (very slow) EI_trapped Trapped Irreversible Complex (E-I*) EI_noncovalent->EI_trapped Conformational Change (Trapping)

Caption: this compound's non-covalent irreversible inhibition of AChE.

Covalent Inhibitors: The Chemical Lock

In contrast, covalent inhibitors, such as the organophosphates DFP and sarin, follow a two-step mechanism. First, the inhibitor reversibly binds to the active site of the enzyme, forming a non-covalent complex (E-I). This initial binding is governed by the inhibition constant (K_I_). In the second step, a reactive group on the inhibitor (the "warhead") forms a stable, covalent bond with a nucleophilic amino acid residue in the enzyme's active site. For AChE, this is typically a serine residue (Ser203) in the catalytic triad.[5] This covalent modification is essentially permanent, leading to the irreversible inactivation of the enzyme. The rate of this covalent bond formation is described by the inactivation rate constant (k_inact). The overall efficiency of a covalent inhibitor is often expressed as the ratio k_inact_/K_I_.[7]

dot

Covalent_Inhibition_Mechanism E Free Enzyme (E) EI_noncovalent Non-covalent Complex (E-I) E->EI_noncovalent k_on_ I Covalent Inhibitor (I) EI_noncovalent->E k_off_ EI_covalent Covalent Adduct (E-I') EI_noncovalent->EI_covalent k_inact_ (Covalent Bond Formation)

Caption: The two-step mechanism of covalent inhibition.

Experimental Protocols

Accurate determination of kinetic parameters is crucial for characterizing and comparing enzyme inhibitors. Below are detailed methodologies for key experiments.

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and can be adapted to determine the potency of inhibitors.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color production is directly proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCh) solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Inhibitor stock solutions (this compound or covalent inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in the appropriate buffer.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • AChE solution

    • Inhibitor solution (or vehicle control)

  • Pre-incubate the enzyme and inhibitor for a defined period (this is critical for time-dependent inhibitors).

  • Initiate the reaction by adding the ATCh substrate.

  • Immediately before adding the substrate, add the DTNB solution.

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per unit time).

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

dot

Ellmans_Method_Workflow Start Prepare Reagents (AChE, ATCh, DTNB, Inhibitor) Add_Reagents Add Buffer, AChE, and Inhibitor to Plate Start->Add_Reagents Preincubation Pre-incubate (Enzyme + Inhibitor) Add_Reagents->Preincubation Reaction_Initiation Add ATCh and DTNB Preincubation->Reaction_Initiation Measurement Measure Absorbance at 412 nm (Kinetic Read) Reaction_Initiation->Measurement Analysis Calculate Reaction Rates and % Inhibition Measurement->Analysis End Determine Kinetic Parameters Analysis->End

Caption: Workflow for the Ellman's method to determine AChE activity.

Determination of k_inact_ and K_I_ for Covalent Inhibitors (Time-Dependent IC_50_ Assay)

This method is used to determine the individual kinetic constants for covalent inhibitors by measuring the IC_50_ at different pre-incubation times.

Principle: The apparent potency (IC_50_) of a time-dependent inhibitor increases with longer pre-incubation times between the enzyme and the inhibitor. By measuring IC_50_ values at various pre-incubation times, one can calculate the rate of inactivation (k_inact_) and the initial binding affinity (K_I_).

Procedure:

  • Set up multiple IC_50_ experiments. Each experiment will have a different pre-incubation time (e.g., 0, 5, 15, 30, 60 minutes).

  • For each pre-incubation time point:

    • Prepare a series of inhibitor dilutions.

    • Add the enzyme and inhibitor dilutions to the wells of a 96-well plate.

    • Incubate for the specified pre-incubation time at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate (ATCh) and DTNB.

  • Measure the initial reaction velocity for each inhibitor concentration using a kinetic read on a microplate reader.

  • Calculate the IC_50_ value for each pre-incubation time point by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Determine k_inact_ and K_I_: Plot the apparent second-order rate constant (k_obs_/[I], which can be derived from the IC_50_ values) against the inhibitor concentration. The y-intercept of this plot provides an estimate of k_inact_, and the slope provides an estimate of k_inact_/K_I_. Alternatively, more complex non-linear regression models can be used to fit the time-dependent IC_50_ data directly to equations that describe the kinetics of covalent inhibition.[7][8]

dot

Time_Dependent_IC50_Workflow Start Set up Multiple Pre-incubation Times Loop_Start For each Pre-incubation Time Start->Loop_Start Run_IC50 Run IC50 Experiment (Varying Inhibitor Concentrations) Loop_Start->Run_IC50 Yes Calculate_IC50 Calculate IC50 Value Run_IC50->Calculate_IC50 Loop_End All Time Points Completed? Calculate_IC50->Loop_End Loop_End->Loop_Start No Plot_Data Plot Apparent Rate Constant vs. Inhibitor Concentration Loop_End->Plot_Data Yes Determine_Kinetics Determine k_inact_ and K_I_ Plot_Data->Determine_Kinetics

Caption: Workflow for determining k_inact_ and K_I_ using a time-dependent IC50 assay.

Molecular Interactions at the Active Site

The distinct inhibitory mechanisms of this compound and covalent inhibitors are rooted in their specific interactions with the amino acid residues within the AChE active site gorge.

This compound's Extensive Non-Covalent Network

The crystal structure of human AChE in complex with this compound reveals a sprawling network of non-covalent interactions. The inhibitor occupies a large portion of the 20 Å deep gorge, making contact with residues in both the catalytic active site (CAS) at the base and the peripheral anionic site (PAS) at the entrance.[6]

Key interactions include:

  • π-π stacking: The aromatic rings of this compound interact with the aromatic side chains of residues such as Tryptophan (Trp) 86 in the CAS and Tyrosine (Tyr) 337 and Trp286 in the PAS.[9][10]

  • Hydrophobic interactions: The bulky, non-polar regions of this compound form extensive van der Waals contacts with numerous hydrophobic residues lining the gorge.

  • Hydrogen bonding: While the primary mode of interaction is hydrophobic, there are also some hydrogen bonds that help to orient and stabilize the inhibitor within the gorge.

dot

TerritremB_Interaction cluster_AChE AChE Active Site Gorge PAS Peripheral Anionic Site (PAS) Trp286 Tyr337 CAS Catalytic Active Site (CAS) Trp86 Ser203 (Catalytic Triad) TerritremB This compound TerritremB->PAS π-π Stacking Hydrophobic Interactions TerritremB->CAS π-π Stacking Hydrophobic Interactions

Caption: Key interactions of this compound within the AChE active site gorge.

Conclusion

The comparative kinetic analysis of this compound and covalent inhibitors highlights the diverse strategies that can be employed to achieve irreversible enzyme inhibition. This compound's unique "molecular trap" mechanism, driven by extensive non-covalent interactions, offers a compelling alternative to the traditional covalent modification approach. For researchers in drug discovery, a thorough understanding of these different kinetic profiles and molecular interactions is essential for the rational design of novel, potent, and specific enzyme inhibitors. The experimental protocols provided in this guide offer a framework for the rigorous characterization of such compounds, ultimately contributing to the development of more effective therapeutics.

References

Validating the Neurotoxic Effects of Territrem B In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo neurotoxic effects of Territrem B against well-established neurotoxins—MPTP, 6-OHDA, and Rotenone. The information is intended to assist researchers in designing and interpreting in vivo studies aimed at validating the neurotoxic profile of this compound.

Executive Summary

This compound, a tremorgenic mycotoxin produced by the fungus Aspergillus terreus, is a potent, irreversible inhibitor of acetylcholinesterase (AChE).[1] While its primary mechanism of toxicity is cholinergic, this guide explores its neurotoxic profile in comparison to classic dopaminergic neurotoxins. In contrast, MPTP, 6-OHDA, and Rotenone are widely used to model Parkinson's disease in animals due to their selective destruction of dopaminergic neurons in the substantia nigra and subsequent dopamine depletion in the striatum. Animal studies have demonstrated that this compound can induce tremors, salivation, convulsions, and even death. However, quantitative in vivo data on its specific effects on the dopaminergic system are limited.

This guide presents a side-by-side comparison of these neurotoxins, focusing on their mechanisms of action, typical in vivo effects, and detailed experimental protocols.

Comparison of Neurotoxic Effects

FeatureThis compoundMPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)6-OHDA (6-hydroxydopamine)Rotenone
Primary Mechanism of Action Irreversible inhibition of acetylcholinesterase (AChE)[1]Inhibition of mitochondrial complex I after conversion to MPP+Generation of reactive oxygen species and oxidative stressInhibition of mitochondrial complex I
Primary Neuronal Target Cholinergic neuronsDopaminergic neurons in the substantia nigraCatecholaminergic neurons (dopaminergic and noradrenergic)Dopaminergic neurons in the substantia nigra
Key In Vivo Effects Tremors, convulsions, salivationParkinsonian-like motor deficits (bradykinesia, rigidity, tremor), loss of dopaminergic neuronsMotor impairments (e.g., rotational behavior), depletion of striatal dopamineMotor deficits, gastrointestinal issues, weight loss, loss of dopaminergic neurons
Administration Route Intraperitoneal injectionIntraperitoneal, subcutaneous, or oral administrationStereotaxic injection into the brain (e.g., substantia nigra, striatum, medial forebrain bundle)Oral, subcutaneous, or intraperitoneal administration
Species Used Mice, Rats[2]Mice, PrimatesRats, MiceRats

Signaling Pathways and Experimental Workflow

This compound: Mechanism of Acetylcholinesterase Inhibition

TerritremB_AChE_Inhibition cluster_synapse Cholinergic Synapse TerritremB This compound AChE Acetylcholinesterase (AChE) TerritremB->AChE Irreversibly Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Synapse Synapse ACh->Synapse Accumulates in Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Cholinergic_Hyperactivation Cholinergic Hyperactivation (Tremors, Convulsions) Postsynaptic_Receptor->Cholinergic_Hyperactivation Leads to Neurotoxin_Comparison cluster_MPTP MPTP cluster_6OHDA 6-OHDA cluster_Rotenone Rotenone MPTP MPTP MAO_B MAO-B (in glia) MPTP->MAO_B Metabolized by MPP_plus MPP+ DAT Dopamine Transporter (DAT) MPP_plus->DAT Uptake via MAO_B->MPP_plus Mitochondrial_Complex_I Mitochondrial Complex I DAT->Mitochondrial_Complex_I Inhibits Six_OHDA 6-OHDA DAT_NET DAT/NET Six_OHDA->DAT_NET Uptake via ROS_6OHDA Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS_6OHDA->Oxidative_Stress DAT_NET->ROS_6OHDA Auto-oxidation Rotenone Rotenone Rotenone->Mitochondrial_Complex_I Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Complex_I->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Dopaminergic_Neuron_Death Dopaminergic Neuron Death Apoptosis->Dopaminergic_Neuron_Death Experimental_Workflow cluster_analysis Post-mortem Analysis start Animal Acclimatization neurotoxin_admin Neurotoxin Administration (e.g., this compound, MPTP, 6-OHDA, Rotenone) start->neurotoxin_admin behavioral_testing Behavioral Testing (e.g., Rotarod, Open Field) neurotoxin_admin->behavioral_testing endpoint Endpoint: Tissue Collection behavioral_testing->endpoint histology Histology/Immunohistochemistry (e.g., TH staining for dopamine neurons) endpoint->histology neurochemistry Neurochemistry (e.g., HPLC for neurotransmitter levels) endpoint->neurochemistry

References

Unlocking the Anticancer Potential of Territrem B Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Territrem B derivatives reveals a promising class of natural compounds with significant potential in anticancer research. This guide provides a comparative overview of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in this burgeoning field.

This compound, a mycotoxin produced by the fungus Aspergillus terreus, and its synthetic and naturally occurring derivatives are demonstrating a range of biological activities. While initially recognized for their neurotoxic effects, recent studies have pivoted towards exploring their anticancer properties. This guide synthesizes available data on their cytotoxicity against various cancer cell lines and delves into their mechanisms of action, offering a valuable resource for the scientific community.

Comparative Cytotoxicity of this compound and Related Metabolites

While direct comparative studies on a wide range of this compound derivatives against cancer cell lines are still emerging, research on metabolites from Aspergillus terreus provides significant insights into their potential. The following table summarizes the cytotoxic activities (IC50 values) of various compounds isolated from this fungus against several human cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)Source
Terrecyclic Acid AHuman Cancer Cell PanelSignificant Antitumor Activity[1]
Terretonin NProstate Adenocarcinoma (PC-3)7.4[2]
Ovarian Adenocarcinoma (SKOV3)1.2[2]
Butyrolactone IProstate Adenocarcinoma (PC-3)4.5[2]
Ovarian Adenocarcinoma (SKOV3)0.6[2]
Unnamed Dimeric Nitrophenyl Trans-epoxyamide (Compound 1)Human Gastric Cancer (MKN28)< 10 µM[3]
Unnamed Compound 7Human Gastric Cancer (MGC803)< 10 µM[3]

Mechanism of Action: Induction of Apoptosis and Modulation of Stress Response Pathways

The anticancer activity of these fungal metabolites appears to be multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the modulation of cellular stress response pathways.

Studies on terretonin N and butyrolactone I have shown that these compounds induce both early and late-stage apoptosis in prostate and ovarian cancer cells, with minimal induction of necrosis.[2] This targeted induction of apoptosis is a hallmark of an effective anticancer agent, as it eliminates cancer cells without causing widespread inflammation.

Furthermore, research into terrecyclic acid A has revealed its ability to modulate multiple stress response pathways within tumor cells, including the heat shock, oxidative, and inflammatory responses.[1] By disrupting these pathways, which cancer cells often exploit for their survival in the harsh tumor microenvironment, these compounds can effectively inhibit tumor growth.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives and related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Visualizing the Pathways

To better understand the complex cellular processes influenced by these compounds, the following diagrams illustrate a general experimental workflow and a key signaling pathway involved in their anticancer effects.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Cancer Cell Culture C Cell Treatment A->C B Compound Dilution B->C D Incubation C->D E MTT Assay D->E F Apoptosis Assay D->F G Western Blot D->G H IC50 Determination E->H I Quantification of Apoptosis F->I J Protein Expression Analysis G->J

Caption: A generalized workflow for evaluating the anticancer efficacy of this compound derivatives.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TerritremB This compound Derivative Receptor Death Receptor TerritremB->Receptor Binds to or activates Caspase8 Caspase-8 Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis DNA Fragmentation

Caption: A simplified diagram of the extrinsic apoptosis signaling pathway potentially activated by this compound derivatives.

Future Directions

The preliminary data on this compound derivatives and related metabolites from Aspergillus terreus are highly encouraging. Future research should focus on a systematic evaluation of a broader library of this compound analogs against a comprehensive panel of human cancer cell lines. Elucidating the precise molecular targets and the intricate signaling pathways modulated by the most potent derivatives will be crucial for their advancement as potential anticancer therapeutics. Structure-activity relationship (SAR) studies will also be vital in optimizing their efficacy and minimizing potential toxicity.

References

A Structural Showdown: Territrem B Versus Leading Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for more effective treatments for neurological disorders such as Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of therapeutic strategy. Territrem B, a fungal mycotoxin, has emerged as a potent and selective inhibitor of AChE, warranting a detailed comparison with established clinical drugs. This guide provides an in-depth structural and functional comparison of this compound with other prominent AChE inhibitors, including Donepezil, Galantamine, Rivastigmine, and Huperzine A, supported by experimental data and detailed protocols.

Structural and Potency Comparison of AChE Inhibitors

The efficacy of an AChE inhibitor is intrinsically linked to its chemical structure, which dictates its binding affinity and mechanism of action. Below is a comparative overview of the structures and inhibitory potencies (IC50 values) of this compound and other selected inhibitors.

InhibitorChemical StructureMolar Mass ( g/mol )IC50 for AChE
This compound (Structure available in chemical databases)526.68 nM
Donepezil (Structure available in chemical databases)379.498.12 nM - 11.6 nM[1]
Galantamine (Structure available in chemical databases)287.350.31 µg/mL (approximately 1.08 µM)[2]
Rivastigmine (Structure available in chemical databases)250.344.15 µM[3]
Huperzine A (Structure available in chemical databases)242.32~82 nM[4]

Delving into the Mechanism of Action: A Tale of Two Sites

Acetylcholinesterase possesses a complex active site gorge, featuring a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance[5][6]. The binding behavior of inhibitors to these sites is a key determinant of their inhibitory profile.

This compound stands out due to its unique binding mechanism. It is a potent, selective, and irreversible inhibitor of AChE. Crystal structure analysis reveals that this compound binds in a way that spans both the catalytic and peripheral sites of the enzyme[5][7]. This dual-site binding is believed to contribute to its high affinity and irreversible, yet non-covalent, inhibition[8]. The binding of this compound induces a conformational change in the enzyme, effectively trapping the inhibitor within the active site gorge[5][8].

In contrast, other inhibitors exhibit different binding modes:

  • Donepezil also demonstrates dual binding to both the CAS and PAS of AChE, contributing to its high potency[9].

  • Galantamine is a reversible and competitive inhibitor of AChE[10]. It also acts as an allosteric modulator of nicotinic receptors[10].

  • Rivastigmine is classified as a pseudo-irreversible inhibitor[11][12]. It is a carbamate derivative that carbamylates the enzyme, leading to a longer duration of inhibition compared to reversible inhibitors[11][13]. It inhibits both acetylcholinesterase and butyrylcholinesterase[13].

  • Huperzine A is a potent, reversible inhibitor of AChE[4][14]. X-ray crystallography has shown its interaction with the active site of AChE[4][15]. It also functions as an NMDA receptor antagonist[4][16].

The following diagram illustrates the logical relationship of inhibitor binding sites within the AChE gorge.

AChE Inhibitor Binding Sites cluster_inhibitors Inhibitors AChE Acetylcholinesterase (AChE) Active Site Gorge PAS Peripheral Anionic Site (PAS) Entrance of the gorge CAS Catalytic Active Site (CAS) Base of the gorge PAS->CAS TerritremB This compound TerritremB->PAS Binds TerritremB->CAS Binds Donepezil Donepezil Donepezil->PAS Binds Donepezil->CAS Binds Galantamine Galantamine Galantamine->CAS Binds Rivastigmine Rivastigmine Rivastigmine->CAS Binds HuperzineA Huperzine A HuperzineA->CAS Binds

Caption: Logical relationship of AChE inhibitor binding sites.

Signaling Pathway of Acetylcholinesterase Inhibition

The therapeutic effects of AChE inhibitors are primarily mediated by the enhancement of cholinergic neurotransmission. By inhibiting AChE, these compounds increase the concentration and duration of acetylcholine in the synaptic cleft, leading to enhanced activation of postsynaptic cholinergic receptors.

Signaling Pathway of AChE Inhibition cluster_pre cluster_synapse cluster_post Presynaptic Presynaptic Neuron ACh_Vesicles Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Neuron ACh_Release ACh Release ACh_Vesicles->ACh_Release Synaptic_Cleft Synaptic Cleft ACh Acetylcholine (ACh) ACh_Release->ACh into cleft AChE Acetylcholinesterase (AChE) ACh->AChE ACh_Receptor Cholinergic Receptor ACh->ACh_Receptor binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction activates Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE inhibits Experimental Workflow for AChE Inhibition Assay start Start prepare_reagents Prepare Reagents: - AChE solution - Inhibitor solutions (e.g., this compound) - Acetylthiocholine (substrate) - DTNB (Ellman's reagent) - Buffer solution start->prepare_reagents assay_setup Assay Setup (96-well plate): - Add buffer, AChE, and inhibitor to wells - Incubate prepare_reagents->assay_setup initiate_reaction Initiate Reaction: - Add acetylthiocholine assay_setup->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic or endpoint reading) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 value measure_absorbance->data_analysis end End data_analysis->end

References

Safety Operating Guide

Territrem B: A Comprehensive Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat all Territrem B waste as hazardous chemical waste. Follow all institutional and local regulations for hazardous waste disposal. In case of spills or exposure, refer to the emergency procedures outlined below.

This document provides essential safety and logistical information for the proper disposal of this compound, a potent tremorgenic mycotoxin and irreversible acetylcholinesterase inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous compound.

Understanding the Hazard: this compound Properties

This compound is a fungal metabolite produced by Aspergillus terreus. Its primary mode of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][2] This inhibition can lead to a build-up of the neurotransmitter acetylcholine, causing a range of adverse effects from tremors to more severe neurological symptoms.[3] Due to its chemical stability, this compound is not easily degraded by standard cleaning methods.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical FormulaC₂₉H₃₄O₉[3]
Molecular Weight526.6 g/mol [3]
AppearanceCrystalline solid
CAS Number70407-20-4[3]
Biological ActivityIrreversible Acetylcholinesterase (AChE) inhibitor, Tremorgenic mycotoxin[1][2][3][5]

Personal Protective Equipment (PPE)

When handling this compound in any form (solid, in solution, or as waste), the following PPE is mandatory:

  • Gloves: Nitrile gloves are required. Double-gloving is recommended, especially when handling concentrated solutions or performing decontamination procedures.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: When handling the solid form or if aerosolization is possible, a properly fitted N95 respirator or a higher level of respiratory protection should be used in a certified chemical fume hood.

Disposal Procedures

The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain.

Disposal of Bulk/Unused this compound
  • Container: Keep the this compound in its original, clearly labeled container.

  • Labeling: Affix a hazardous waste tag to the container. The tag should be filled out completely with the chemical name ("this compound"), concentration, and hazard information (Toxic).

  • Storage: Store the container in a designated and properly labeled hazardous waste satellite accumulation area within the laboratory. This area should be away from incompatible materials.

  • Pickup: Arrange for hazardous waste pickup by your institution's Environmental Health and Safety (EHS) department.

Disposal of Contaminated Labware and Materials

This category includes items such as pipette tips, serological pipettes, centrifuge tubes, and any other disposable materials that have come into direct contact with this compound.

  • Segregation: Collect all contaminated solid waste in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Labeling: Clearly label the container as "this compound Contaminated Waste" and include the hazardous waste symbol for toxicity.

  • Storage and Pickup: Store the container in the satellite accumulation area and arrange for EHS pickup.

For reusable glassware:

  • Decontamination: A thorough decontamination procedure is required before the glassware can be washed and reused. While specific degradation protocols for this compound are not well-documented, a common practice for mycotoxins is a prolonged soak in a chemical inactivation solution. A recommended starting point, based on general guidance for mycotoxins, is to soak the glassware for at least 24 hours in a freshly prepared 1% sodium hypochlorite solution followed by a thorough rinse with water. All rinseate must be collected as hazardous waste.

  • Disposal of Decontamination Solution: The used decontamination solution must be collected and disposed of as hazardous liquid waste.

Disposal of Liquid Waste

This includes solvents used to dissolve this compound, aqueous solutions, and the first rinse from decontaminating glassware.

  • Container: Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling: Label the container with "Hazardous Waste," the chemical name ("this compound"), the solvent system, and the estimated concentration.

  • Storage and Pickup: Store the container in secondary containment within the satellite accumulation area and arrange for EHS pickup.

Emergency Procedures

Spills
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if there is a risk of aerosolization.

  • Secure the Area: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including double gloves, a lab coat, eye protection, and respiratory protection if necessary.

  • Containment: For small spills, cover with an absorbent material (e.g., vermiculite or a chemical spill pillow).

  • Decontamination: Working from the outside in, apply a freshly prepared 1% sodium hypochlorite solution to the spill area and allow a contact time of at least 30 minutes.

  • Cleanup: Collect all absorbent materials and any contaminated debris into a hazardous waste container.

  • Final Cleaning: Wipe the area with a detergent solution, followed by a final rinse with water. Collect all cleaning materials and rinseate as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention. Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

Experimental Protocols for Decontamination (General Guidance)

While a specific, validated protocol for the chemical degradation of this compound is not available in the reviewed literature, the following general procedure for mycotoxin decontamination can be adapted for cleaning surfaces and equipment. This procedure should be validated on a small scale before widespread use.

Objective: To decontaminate surfaces and non-disposable equipment contaminated with this compound.

Materials:

  • Sodium hypochlorite (bleach, at least 5% solution)

  • Sodium hydroxide (for pH adjustment, if necessary)

  • Personal Protective Equipment (as listed in section 2)

  • Hazardous waste containers for liquid and solid waste

Procedure:

  • Prepare a fresh 1% sodium hypochlorite solution. For example, dilute one part of a 5% bleach solution with four parts of water.

  • Ensure the area to be decontaminated is cleared of any unnecessary items.

  • Liberally apply the 1% sodium hypochlorite solution to the contaminated surface or equipment.

  • Allow a contact time of at least 30 minutes. For heavily contaminated items, a longer contact time may be necessary.

  • After the contact time, absorb the decontamination solution with an inert absorbent material.

  • Wipe the surface with a laboratory detergent solution.

  • Rinse the surface with water.

  • Collect all used solutions, absorbent materials, and wipes as hazardous waste.

Disposal Workflow Diagram

TerritremB_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_identification Hazard Identification cluster_segregation Waste Segregation cluster_containment Containment and Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Start This compound Waste (Solid, Liquid, Contaminated Materials) Identify Identify as Potent Toxin and Hazardous Chemical Waste Start->Identify Segregate Segregate Waste Streams (Solid vs. Liquid) Identify->Segregate SolidWaste Solid Waste (Bulk, Contaminated Labware) Segregate->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsate) Segregate->LiquidWaste Liquid ContainerSolid Place in Labeled, Leak-Proof Solid Waste Container SolidWaste->ContainerSolid ContainerLiquid Place in Labeled, Leak-Proof Liquid Waste Container LiquidWaste->ContainerLiquid Store Store in Designated Satellite Accumulation Area ContainerSolid->Store ContainerLiquid->Store EHS_Pickup Arrange for EHS Hazardous Waste Pickup Store->EHS_Pickup

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment while complying with hazardous waste regulations. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: Essential Protective Measures for Handling Territrem B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Territrem B, a tremorgenic mycotoxin produced by Aspergillus terreus. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.

This compound is a potent neurotoxin, and its handling requires stringent safety precautions. The following procedural steps outline the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. Due to its hazardous nature, a high level of protection is mandatory.

Core PPE Requirements:

  • Respiratory Protection: A full-face respirator with P100 (or N100) particulate filters and organic vapor cartridges is required.[1][2][3] Mycotoxins can become airborne, and the organic vapor cartridge is necessary when working with solvents like chloroform for extraction.[4]

  • Hand Protection: Double-gloving with nitrile gloves is mandatory.[5] Ensure gloves are rated for use with the solvents being handled. Regularly inspect gloves for any signs of degradation or puncture.

  • Eye Protection: Chemical splash goggles that create a complete seal around the eyes are necessary.[1][6] If a full-face respirator is used, this provides adequate eye protection.

  • Body Protection: A disposable, solid-front, cuffed gown or coverall is required to prevent skin contact.[3][6][7] These should be changed immediately if contamination is suspected.

  • Foot Protection: Disposable shoe covers should be worn over laboratory shoes.[3][6]

Table 1: Personal Protective Equipment for Handling this compound

Body PartRequired PPESpecification
RespiratoryFull-Face RespiratorP100/N100 Particulate Filter & Organic Vapor Cartridge
HandsDouble Nitrile GlovesChemically resistant
EyesChemical Splash GogglesFull seal
BodyDisposable Gown/CoverallSolid front, cuffed
FeetShoe CoversDisposable

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing the risk of exposure during experimental procedures involving this compound.

Experimental Workflow:

  • Preparation:

    • All handling of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).

    • Before starting work, ensure all necessary PPE is donned correctly.[7]

    • Prepare a designated waste container within the work area.

  • Handling:

    • Use dedicated equipment (spatulas, glassware, etc.) for this compound work.

    • Avoid the generation of dust when handling the powdered form.

    • If using solvents, be mindful of potential splashes and ensure adequate ventilation.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use. A 10% bleach solution followed by a 70% ethanol rinse is a common practice for mycotoxin decontamination.

    • Carefully doff PPE in the correct order to avoid self-contamination.[7]

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Logical Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal prep1 Don appropriate PPE prep2 Prepare work area in fume hood/BSC prep1->prep2 prep3 Designate waste container prep2->prep3 handle1 Weigh/handle this compound prep3->handle1 handle2 Perform experimental procedures handle1->handle2 post1 Decontaminate surfaces and equipment handle2->post1 post2 Segregate and label waste post1->post2 dispose1 Dispose of solid waste as hazardous chemical waste post2->dispose1 dispose2 Dispose of liquid waste as hazardous chemical waste post2->dispose2 dispose3 Doff PPE and dispose of disposables dispose1->dispose3 dispose2->dispose3 dispose4 Wash hands thoroughly dispose3->dispose4

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

  • Solid Waste: All solid waste, including contaminated gloves, gowns, shoe covers, and lab consumables (e.g., pipette tips, tubes), must be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound, including solvent washes, must be collected in a separate, labeled, and sealed hazardous waste container.

  • Sharps: Needles and other sharps must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.[5]

All waste must be disposed of through the institution's hazardous waste management program.[9] Never dispose of this compound waste in general laboratory trash or down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Table 2: Emergency Response Protocol

IncidentImmediate Action
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and copious amounts of water for at least 15 minutes.[5][8]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8][10]
Inhalation Move the individual to fresh air immediately.[8]
Ingestion Do NOT induce vomiting. Seek immediate medical attention.[8]
Spill Evacuate the immediate area. If the spill is large, alert others and contact the institutional safety office. For small spills, trained personnel wearing appropriate PPE can clean the area with absorbent materials, followed by decontamination.

In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional authority. Provide the Safety Data Sheet (SDS) for this compound, if available, or this document to the medical personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.